1H-pyrrolo[2,3-f]quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrrolo[2,3-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMMMJOXRZENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C=CN=C3C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491006 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-36-3 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Structure and Properties of 1H-Pyrrolo[2,3-f]quinoline: A Technical Guide
Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Organic Synthetic Researchers, and Pharmacologists
Executive Summary
1H-pyrrolo[2,3-f]quinoline (CAS: 233-36-3) is a tricyclic heteroaromatic scaffold characterized by the fusion of a pyrrole ring to the f-face (positions 5 and 6) of a quinoline core. As a structural bioisostere of the alkaloid ellipticine, it possesses significant potential in medicinal chemistry, particularly as a DNA-intercalating agent and a scaffold for kinase inhibitors. This guide details its structural dynamics, validated synthesis pathways, and physicochemical reactivity, distinguishing the core scaffold from its oxidized cofactor derivative, Pyrroloquinoline Quinone (PQQ).
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Numbering
The IUPAC designation This compound indicates a specific fusion geometry:
-
Fusion Face: The f-face of quinoline corresponds to the bond between carbons 5 and 6.
-
Tautomer: The 1H-isomer is the thermodynamically stable form, where the pyrrolic nitrogen bears the hydrogen atom.
Numbering Scheme: The numbering of the tricyclic system typically starts from the pyrrole nitrogen (position 1) to assign the lowest possible locants to the heteroatoms.
-
Position 1: Pyrrole Nitrogen (NH)[7]
-
Positions 2, 3: Pyrrole carbons
-
Position 6: Quinoline Nitrogen[8]
Electronic Structure & Aromaticity
The molecule is a planar, electron-rich aromatic system (14
-
Pyrrole Ring: Acts as an electron donor (
-excessive), making the C2 and C3 positions susceptible to electrophilic aromatic substitution ( ). -
Quinoline Ring: Acts as an electron-withdrawing component (
-deficient), particularly at the C2 and C4 positions relative to the quinoline nitrogen, rendering them susceptible to nucleophilic attack. -
Dipole Moment: The opposing electronic nature of the pyrrole (donor) and pyridine (acceptor) rings creates a significant internal dipole, enhancing stacking interactions with DNA base pairs.
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 233-36-3 |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| Melting Point | 235–240 °C [1] |
| Appearance | Yellow to brownish solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~5.2 (Quinoline N), ~16.5 (Pyrrole NH) |
Synthesis Strategies
Two primary routes are established for constructing the this compound core: the Fischer Indole Synthesis (starting from quinolines) and the Azido-Ester Cyclization (starting from quinoline carboxaldehydes).
Route A: Fischer Indole Synthesis
This method is preferred for generating 2-substituted derivatives. It involves the condensation of 6-hydrazinoquinoline with a ketone, followed by acid-catalyzed sigmatropic rearrangement [2].
Mechanism:
-
Hydrazone Formation: 6-hydrazinoquinoline reacts with a ketone (e.g., acetone or acetophenone).
-
Enamine Tautomerization: Acid catalysis promotes the formation of the ene-hydrazine.
-
** [3,3]-Sigmatropic Rearrangement:** The N-N bond cleaves, forming a C-C bond at position 5 of the quinoline.
-
Cyclization & Aromatization: Elimination of ammonia yields the pyrroloquinoline.
Route B: Azido-Ester Cyclization (Hemetsberger-Knittel)
This route allows for the synthesis of the parent compound or 2-carboxylate derivatives starting from 6-quinolinecarboxaldehyde [3].
Workflow Visualization:
Figure 1: Validated synthetic pathways for the construction of the pyrrolo[2,3-f]quinoline scaffold.
Reactivity & Functionalization[7]
The scaffold presents distinct zones for chemical modification, allowing researchers to fine-tune biological properties.[9]
Electrophilic Aromatic Substitution ( )
The pyrrole ring is the most reactive site towards electrophiles.
-
Regioselectivity: Substitution occurs preferentially at C2 (alpha to pyrrole nitrogen) or C3 .
-
Reagents:
-
Halogenation:[10] NIS or NBS in DMF (C2/C3-halo derivatives).
-
Formylation: Vilsmeier-Haack reaction (C3-formyl).
-
Nucleophilic Attack
The quinoline ring is susceptible to nucleophilic addition, particularly if activated (e.g., N-oxide formation).
-
Sites: C7 or C9 (relative to the quinoline nitrogen in the fused system) are generally less reactive than in isolated quinoline due to the electron-donating pyrrole fusion, but strong nucleophiles can attack the pyridine moiety.
Oxidation
The this compound core can be oxidized to form quinone systems.
-
PQQ Relationship: Extensive oxidation and carboxylation yield Pyrroloquinoline Quinone (PQQ) (4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid). Researchers must distinguish between the reduced aromatic scaffold (discussed here) and the oxidized cofactor (PQQ).
Biological Applications
DNA Intercalation
The planar, tricyclic structure of this compound mimics ellipticine , a potent antineoplastic agent.
-
Mechanism: The scaffold intercalates between DNA base pairs.[11] The pyrrole NH acts as a hydrogen bond donor, while the quinoline nitrogen can accept hydrogen bonds, stabilizing the complex [2].
-
Cytotoxicity: Derivatives have shown micromolar
values against leukemia (L1210) and lung cancer (NSCLC) cell lines [3].
Kinase Inhibition
The scaffold serves as a template for ATP-competitive inhibitors. The NH and N functional groups mimic the adenine motif of ATP, allowing binding to the hinge region of kinase enzymes.
Structure-Activity Relationship (SAR) Map:
Figure 2: Structure-Activity Relationship (SAR) zones for medicinal chemistry optimization.
Experimental Protocol: Synthesis of 2-Methyl-1H-pyrrolo[2,3-f]quinoline
Based on the Fischer Indole strategy adapted from [2].
Materials
-
6-Hydrazinoquinoline (1.0 eq)
-
Acetone (excess, acts as reactant and solvent)
-
Polyphosphoric acid (PPA) or Zinc Chloride (
) -
Sodium hydroxide (10% aq)
Procedure
-
Hydrazone Formation: Dissolve 6-hydrazinoquinoline (5.0 mmol) in acetone (20 mL). Heat at reflux for 2 hours. Monitor by TLC for the disappearance of hydrazine.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude hydrazone.
-
Cyclization: Mix the crude hydrazone with PPA (10 g). Heat the mixture to 100–110 °C for 4 hours with vigorous stirring. The mixture will darken.[10]
-
Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Neutralization: Basify the solution to pH ~9 using 10% NaOH solution. A precipitate should form.[10]
-
Purification: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, CH2Cl2/MeOH gradient).
Expected Data:
-
Yield: 40–60%
-
1H NMR (DMSO-d6): Characteristic singlet for C3-H (pyrrole) around
6.5–7.0 ppm; Quinoline protons 7.5–9.0 ppm. Broad singlet for NH at >11 ppm.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from [12]
-
Parrick, J., & Yahya, A. (1989). This compound and isoquinoline derivatives: synthesis and antiproliferative activity. Il Farmaco, 44(12), 1141-55.[11]
-
Tsotinis, A., et al. (2005). A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity. Letters in Drug Design & Discovery, 2(3).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. lookchem.com [lookchem.com]
- 6. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. iris.cnr.it [iris.cnr.it]
- 10. youtube.com [youtube.com]
- 11. This compound and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-吡咯并[2,3-f]喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
Medicinal Chemistry Potential of 1H-Pyrrolo[2,3-f]quinoline Derivatives
This guide explores the medicinal chemistry of 1H-pyrrolo[2,3-f]quinoline , a planar tricyclic scaffold structurally related to the antitumor alkaloid ellipticine. It details the synthetic pathways, structure-activity relationships (SAR), and pharmacological mechanisms driving its potential in oncology and infectious disease research.
Technical Guide for Drug Discovery & Development
Executive Summary: The Scaffold at a Glance
The This compound core represents a "minimalist" intercalator. Structurally, it consists of a pyrrole ring fused to the f-face (positions 5 and 6) of a quinoline system. This fusion creates a planar, electron-deficient aromatic surface capable of sliding between DNA base pairs (intercalation).
Unlike its isomer pyrrolo[3,2-f]quinoline or the redox-active cofactor PQQ (pyrroloquinoline quinone), the this compound scaffold is primarily investigated for its ability to stabilize the Topoisomerase II-DNA cleavable complex , mimicking the mechanism of action of acridines and ellipticines but with distinct solubility and metabolic profiles.
Key Therapeutic Drivers:
-
DNA Intercalation: High affinity due to planar π-stacking.
-
Topoisomerase II Inhibition: Stabilization of the "cleavable complex," leading to double-strand breaks and apoptosis.
-
Tunable Solubility: The quinoline nitrogen (N5) provides a protonation site (
), enhancing aqueous solubility compared to carbazoles.
Chemical Architecture & Synthesis
Structural Definition
The IUPAC designation This compound implies the following connectivity:
-
Quinoline Core: A benzene ring fused to a pyridine ring.
-
Fusion: The pyrrole ring is fused to the C5–C6 bond of the quinoline.
-
Orientation: The [2,3-f] notation indicates the bond between C2 and C3 of the pyrrole corresponds to the bond between C5 and C6 of the quinoline.
Primary Synthesis Route: Fischer Indole Cyclization
The most robust synthetic route utilizes the Fischer Indole Synthesis , starting from 5-hydrazinoquinoline. This method allows for the regioselective construction of the tricyclic core.
Reaction Logic:
-
Hydrazone Formation: Condensation of 5-hydrazinoquinoline with a ketone (e.g., pyruvate or acetone).
-
Sigmatropic Rearrangement: Under acidic conditions (polyphosphoric acid or
), the hydrazone undergoes a [3,3]-sigmatropic shift. -
Cyclization: The resulting intermediate cyclizes to the electron-rich C6 position, followed by ammonia elimination to aromatize the pyrrole ring.
Visualization: Synthesis Workflow
Figure 1: Fischer Indole Synthesis pathway for constructing the pyrrolo[2,3-f]quinoline core.[1][2][3]
Medicinal Chemistry Strategy (SAR)
To transition from a raw scaffold to a lead compound, specific substitutions are required to optimize potency and physicochemical properties.
| Position | Modification Strategy | Rationale |
| N1 (Pyrrole) | Alkylation / Acylation | Modulates lipophilicity. Bulky groups here can reduce DNA binding affinity due to steric clash, but small alkyls (Methyl, Ethyl) can improve cellular uptake. |
| C3 (Pyrrole) | Formylation / Amination | Critical for introducing side chains. A basic side chain (e.g., N,N-diethylaminoethyl) here often enhances DNA affinity via electrostatic interaction with the phosphate backbone. |
| C9 (Quinoline) | Methoxy / Hydroxyl | Mimics the C9-hydroxyl of ellipticine. An -OH or -OMe group here can act as an H-bond donor/acceptor, stabilizing the drug-Topo II complex. |
| N5 (Quinoline) | Quaternization | Creating a quaternary ammonium salt drastically increases DNA binding constant ( |
The "Amsacrine-Like" Side Chain
Incorporating an anilino- or methanesulfon-anisidide side chain (similar to Amsacrine) at the C1 or C3 position has been shown to shift the mechanism from simple intercalation to potent Topoisomerase II poisoning.
Pharmacology & Mechanism of Action[4]
Primary Mechanism: Topoisomerase II Inhibition
The this compound derivatives function as Interfacial Poisons . They do not inhibit the enzyme's catalytic activity directly but rather trap the enzyme covalently bound to DNA (the "cleavable complex").
Pathway Logic:
-
Intercalation: The planar tricyclic core inserts between DNA base pairs (typically preferring GC-rich regions).
-
Complex Trapping: The drug binds at the interface of the DNA and the Topoisomerase II enzyme, preventing the religation of the DNA strands.
-
DNA Damage: The accumulation of double-strand breaks triggers the DNA Damage Response (DDR).
-
Apoptosis: Overwhelming DNA damage leads to cell cycle arrest (G2/M phase) and subsequent apoptotic cell death.
Visualization: Mechanism of Action
Figure 2: Signaling cascade initiated by Topoisomerase II poisoning.
Experimental Protocols
Protocol: Synthesis of 3-Methyl-1H-pyrrolo[2,3-f]quinoline
A validated method adapted from Fischer Indole protocols.
Reagents:
-
5-Hydrazinoquinoline (1.0 eq)
-
Acetone (excess, acts as solvent/reactant) or Acetone/Ethanol mix
-
Polyphosphoric Acid (PPA) or fused Zinc Chloride (
)
Step-by-Step:
-
Hydrazone Formation: Dissolve 5-hydrazinoquinoline (10 mmol) in ethanol (20 mL). Add acetone (15 mmol) and a catalytic amount of acetic acid. Reflux for 2 hours. Monitor by TLC for the disappearance of hydrazine.
-
Isolation: Evaporate solvent to yield the crude hydrazone.
-
Cyclization: Mix the crude hydrazone with PPA (20 g) and heat to 100–120°C for 3 hours. The mixture will darken significantly.
-
Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralization: Basify the solution to pH 9–10 using ammonium hydroxide (
). A precipitate should form. -
Purification: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over
. Purify via flash column chromatography (Silica gel, gradient elution with :MeOH).
Protocol: Topoisomerase II Relaxation Assay
Self-validating assay to confirm "poison" vs. "catalytic inhibitor" mechanism.
-
Reaction Mix: Prepare buffer containing Tris-HCl (pH 7.9), ATP,
, KCl, and supercoiled plasmid DNA (e.g., pBR322, 0.25 µg). -
Enzyme Addition: Add Human Topoisomerase II
(2 units). -
Drug Treatment: Add test compound (0.1 – 100 µM) or control (Etoposide).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with SDS/Proteinase K to digest the enzyme.
-
Analysis: Run samples on a 1% agarose gel with ethidium bromide.
-
Result Interpretation:
-
Relaxed bands: Enzyme active (no inhibition).
-
Supercoiled bands: Catalytic inhibition (enzyme didn't cut).
-
Linear bands: Topo II Poison (enzyme cut but didn't religate). This is the expected result for active pyrroloquinolines.
-
-
References
-
Ferlin, M. G., et al. (1989). "this compound and isoquinoline derivatives: synthesis and antiproliferative activity." Il Farmaco, 44(12), 1141–1155.
-
Ferlin, M. G., et al. (2000).[4] "Pyrrolo-quinoline derivatives as potential antineoplastic drugs." Bioorganic & Medicinal Chemistry, 8(6), 1415-1422.
-
Králová, P., & Soural, M. (2024). "Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives." European Journal of Medicinal Chemistry, 269, 116287.
-
Kim, S. B., et al. (2022). "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Pharmaceuticals, 15(4), 399.
-
PubChem. (n.d.). "this compound Compound Summary."
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrroloquinoline quinol | C14H8N2O8 | CID 135398668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of pyrrolo[2,3-f]quinoline pharmacophore development
Executive Summary
The pyrrolo[2,3-f]quinoline scaffold represents a privileged tricyclic heteroaromatic system that bridges the gap between evolutionary biological cofactors and modern synthetic intercalators. Best known as the core architecture of Pyrroloquinoline Quinone (PQQ) —a redox cofactor found in methylotrophic bacteria and mammalian tissues—this pharmacophore has evolved beyond its natural origins into a potent template for antiproliferative and antimicrobial drug discovery.[1]
This technical guide analyzes the structural evolution of the pyrrolo[2,3-f]quinoline system, transitioning from its redox-active natural form to synthetic, non-oxidized derivatives optimized for DNA intercalation. It details the synthetic methodologies (specifically the Fischer indole strategy), structure-activity relationships (SAR), and mechanistic pathways driving its pharmacological utility.
Chemical Architecture & Pharmacophore Analysis
The pyrrolo[2,3-f]quinoline system consists of a central benzene ring fused to a pyridine ring (forming quinoline) and a pyrrole ring across the f-face (bonds 5,6) of the quinoline.[2][3] This topology creates a planar, electron-deficient tricyclic surface ideal for π-stacking interactions.[1]
Structural Topology
-
Planarity: The fully aromatic 1H-pyrrolo[2,3-f]quinoline is strictly planar, a critical feature for inserting between DNA base pairs.[1]
-
Electronic Distribution: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N-H) serves as a hydrogen bond donor. This "push-pull" electronic character can be tuned via substitution at the C2 and C3 positions of the pyrrole ring.[1]
-
Redox Potential: In its quinone form (PQQ), the 4,5-dione motif allows for reversible redox cycling, which is the basis of its cofactor activity but also a source of reactive oxygen species (ROS) generation in cytotoxic applications.
Pharmacophore Map
The following diagram illustrates the core interaction points of the scaffold.
Figure 1: Pharmacophore mapping of the pyrrolo[2,3-f]quinoline scaffold highlighting key interaction vectors.
Natural vs. Synthetic Pharmacophores
The development of this scaffold is bifurcated into two distinct streams: the natural redox cofactor (PQQ) and the synthetic DNA intercalators.
The Natural Cofactor: PQQ (Methoxatin)
Pyrroloquinoline quinone (PQQ) is the oxidized quinone form (4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid).[1]
-
Mechanism: Acts as a redox cofactor for dehydrogenases (e.g., methanol dehydrogenase).[1]
-
Therapeutic Potential: Exhibits potent antioxidant and neuroprotective properties at low concentrations but can induce apoptosis via ROS generation at high concentrations.[1]
-
Antibacterial Activity: PQQ shows significant antibacterial activity against S. epidermidis and Proteus vulgaris, likely due to interference with bacterial oxidative metabolism.[1]
The Synthetic Intercalator: this compound
Synthetic efforts have focused on the reduced, fully aromatic 1H-form.[1] Removing the quinone moiety and the carboxylic acids eliminates the redox instability, locking the molecule into a rigid planar intercalator.
-
Mechanism: Intercalation into double-stranded DNA (dsDNA), leading to replication fork arrest and inhibition of DNA synthesis.[1]
-
Key Derivative: 2-Substituted derivatives (e.g., 2-methyl, 2-phenyl) have shown the ability to inhibit DNA synthesis in Ehrlich ascites tumor cells.[1]
Synthetic Strategies: The Fischer Indole Route[4][5][6][7]
While the Skraup reaction is classical for quinolines, the fusion of the pyrrole ring to the quinoline core is most efficiently achieved via the Fischer Indole Synthesis . This approach builds the pyrrole ring onto a pre-existing quinoline hydrazine.
Retrosynthetic Analysis
To construct the [2,3-f] isomer, the hydrazine moiety must be at the C5 position of the quinoline ring. Cyclization then occurs onto the C6 carbon.[1]
Pathway: 5-Hydrazinoquinoline + Ketone
Figure 2: The Fischer Indole synthesis pathway for constructing the pyrrolo[2,3-f]quinoline core.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-1H-pyrrolo[2,3-f]quinoline (Representative Protocol).
Reagents:
-
5-Hydrazinoquinoline (1.0 eq)[1]
-
Acetone or Pyruvic Acid (1.2 eq)[1]
-
Polyphosphoric Acid (PPA) or ZnCl
(Catalyst)[1][4] -
Ethanol (Solvent for hydrazone formation)[1]
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 5-hydrazinoquinoline (10 mmol) in absolute ethanol (20 mL).
-
Add the ketone (12 mmol) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[1]
-
Reflux for 1-2 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Cool to 0°C. Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization (Fischer Indolization):
-
Mix the dried hydrazone (5 mmol) with Polyphosphoric Acid (PPA) (10 g).[1]
-
Heat the mixture to 160-180°C with vigorous mechanical stirring. Note: Temperature control is critical; <150°C may result in incomplete cyclization, >200°C causes charring.
-
Maintain temperature for 3-4 hours. The mixture will turn dark brown/black.[1]
-
-
Work-up:
-
Purification:
Pharmacological Profiles & Data
Antiproliferative Activity (DNA Intercalation)
The planar this compound derivatives function primarily as DNA intercalators.[1] This mechanism is distinct from the topoisomerase poisoning seen in the isomeric pyrrolo[3,2-f]quinolines.
Mechanism of Action:
-
Entry: Lipophilic core facilitates passive diffusion across cell membranes.[1]
-
Binding: The scaffold inserts between base pairs of dsDNA.[1]
-
Stabilization:
stacking interactions stabilize the complex; the pyrrole NH may form H-bonds in the minor groove.[1] -
Inhibition: The stabilized DNA-ligand complex blocks the progression of DNA polymerase, halting replication.
Quantitative Data Summary:
| Compound Class | Derivative Type | Target/Cell Line | Activity Metric | Notes |
| Natural | PQQ (Quinone) | S. epidermidis | MIC: 1.0 mg/mL | Antibacterial (Oxidative stress) |
| Natural | PQQ (Quinone) | S. aureus | MIC: 7.5 mg/mL | Lower efficacy vs. MRSA |
| Synthetic | 2-Methyl-1H-[2,3-f] | Ehrlich Ascites | High Inhibition | DNA Synthesis Inhibition |
| Synthetic | 2-Phenyl-1H-[2,3-f] | Ehrlich Ascites | Moderate Inhibition | Bulky group affects intercalation |
Structure-Activity Relationship (SAR) Rules
-
N-Alkylation: Methylation of the pyrrole nitrogen (N1) drastically reduces DNA binding affinity by disrupting H-bond donor capability and creating steric clash within the DNA groove.[1]
-
C2-Substitution: Small alkyl groups (Methyl, Ethyl) at C2 maintain planarity and lipophilicity, often enhancing cellular uptake.[1] Bulky aryl groups at C2 can hinder intercalation depth.[1]
-
Planarity is Non-Negotiable: Hydrogenation of the pyridine ring (forming tetrahydro- derivatives) destroys the aromaticity required for intercalation, rendering the molecule inactive for this specific mechanism.
Future Outlook: Kinase Inhibition Potential
While current literature emphasizes DNA intercalation, the pyrrolo[2,3-f]quinoline scaffold shares significant topological similarity with pyrrolo[2,3-b]pyridines (7-azaindoles), which are privileged kinase inhibitors (e.g., Vemurafenib).
-
Hypothesis: The [2,3-f] scaffold provides an extended surface area compared to 7-azaindole, potentially allowing for greater selectivity in the ATP-binding pocket of kinases like CDK or VEGFR.[1]
-
Design Strategy: Introduction of a "hinge-binding" motif at the pyridine nitrogen and a "gatekeeper" substituent at C2 could unlock a new class of kinase inhibitors based on this core.
References
-
This compound and isoquinoline derivatives: synthesis and antiproliferative activity. Source: PubMed (Farmaco) URL:[1][Link]
-
Novel Insights into the Antimicrobial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ). Source: MDPI (Biomolecules) URL:[1][Link][1]
-
PubChem Compound Summary for Pyrroloquinoline quinone. Source: PubChem URL:[1][5][Link][1]
-
Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity (Comparative Context). Source: PubMed (J Med Chem) URL:[1][Link]
Sources
- 1. Pyrroloquinoline quinol | C14H8N2O8 | CID 135398668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester | C23H18N2O8 | CID 3072837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Properties of 1H-Pyrrolo[2,3-f]quinoline for Optoelectronics
The following technical guide details the electronic and optoelectronic properties of 1H-pyrrolo[2,3-f]quinoline , a fused tricyclic scaffold characterized by its internal donor-acceptor architecture and planar geometry.
Technical Whitepaper & Application Guide
Executive Summary
This compound (CAS: 233-36-3) represents a distinct class of "push-pull" heteroaromatic systems where an electron-rich pyrrole ring is fused to the f-face (C5–C6 bond) of an electron-deficient quinoline core. This specific fusion geometry creates a linear, extended
While historically studied for its DNA-intercalating properties in oncology, its high planarity, tunable HOMO/LUMO levels, and strong dipole moment have repositioned it as a high-value scaffold for Organic Light-Emitting Diodes (OLEDs) , Organic Photovoltaics (OPVs) , and ratiometric fluorescent sensors .
Molecular Architecture & Electronic Theory
Structural Geometry and Fusion Logic
The [2,3-f] fusion implies the pyrrole ring is attached across the 5,6-positions of the quinoline. This results in a tricyclic structure that is topologically linear compared to the "bent" [3,2-h] isomer.
-
Planarity: The molecule is atomically flat, facilitating strong
- stacking in thin films (interplanar distance < 3.5 Å). -
Dipole Moment: A significant intrinsic dipole exists, directed from the pyrrole nitrogen (donor) to the quinoline nitrogen (acceptor).
Frontier Molecular Orbitals (FMO)
The electronic behavior is governed by the interaction between the
| Property | Value (Approximate/DFT) | Mechanistic Implication |
| HOMO Level | -5.6 to -5.8 eV | Dominated by the pyrrole ring; susceptible to oxidative doping (p-type behavior). |
| LUMO Level | -2.2 to -2.5 eV | Localized on the quinoline/pyridine moiety; facilitates electron injection. |
| Band Gap ( | ~3.2 - 3.5 eV | Wide bandgap semiconductor; emits in the violet/blue region (unsubstituted). |
| Triplet Energy ( | > 2.5 eV | High enough to serve as a host for green/red phosphorescent dopants in OLEDs. |
Dual-Use Insight (Pharma/Materials): The same planarity that drives charge carrier mobility in semiconductors allows this molecule to intercalate between DNA base pairs. In drug development, this is a mechanism for cytotoxicity; in electronics, it is a mechanism for high current density.
Synthesis & Functionalization Strategies
The synthesis of the this compound core typically employs the Fischer Indole Synthesis or modern Pd-catalyzed intramolecular cyclization .
Core Synthesis Pathway (Fischer Indole)
The most robust route involves the reaction of a quinoline-based hydrazine with a ketone/aldehyde, followed by acid-catalyzed sigmatropic rearrangement.
Step-by-Step Protocol:
-
Hydrazone Formation: React 5-hydrazinoquinoline with the appropriate ketone (e.g., pyruvate or cyclohexanone derivatives) in ethanol with catalytic acetic acid.
-
Cyclization: Heat the isolated hydrazone in polyphosphoric acid (PPA) or ZnCl
at 180°C. -
Workup: Neutralize with NaOH, extract with chloroform, and recrystallize from ethanol.
Visualization of Synthesis Logic
The following diagram illustrates the synthetic flow and the electronic "push-pull" concept.
Caption: Synthetic route via Fischer cyclization and the resulting internal donor-acceptor electronic coupling.
Optoelectronic Characterization Protocols
To validate the electronic structure for device integration, the following self-validating protocols are recommended.
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Objective: Determine the electrochemical bandgap and stability.
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. -
Working Electrode: Glassy carbon (3 mm diameter).
-
Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium,
). -
Scan Rate: 50-100 mV/s.
-
Calculation:
-
(if reduction is observed) or
.
-
(if reduction is observed) or
Photoluminescence (PL) & Quantum Yield
Objective: Assess emission efficiency for OLED applications.
-
Solvent: Toluene or DCM (non-polar vs. polar to check solvatochromism).
-
Concentration:
M to avoid aggregation-caused quenching (ACQ), though this scaffold may exhibit Aggregation-Induced Emission (AIE) if suitably substituted. -
Excitation: At absorption
(typically 320-360 nm). -
Standard: Quinine sulfate in 0.1 M
( ) for relative quantum yield calculation.
Device Integration & Applications
Organic Light-Emitting Diodes (OLEDs)
The this compound core serves two roles:
-
Blue Emitter/Host: Its wide bandgap makes it an effective host for blue or green phosphorescent dopants.
-
Electron Transport Layer (ETL): The quinoline nitrogen provides electron affinity. N-alkylation or arylation at the pyrrole nitrogen can improve solubility and prevent crystallization.
Chemical Sensors (Fluorescence Turn-On)
The pyridine-like nitrogen on the quinoline ring is a proton acceptor (
-
Mechanism: In neutral solution, Photoinduced Electron Transfer (PET) from the pyrrole to the quinoline may quench fluorescence.
-
Sensing: Protonation or metal ion coordination (
, ) at the quinoline nitrogen blocks PET or rigidifies the structure, leading to a Fluorescence Turn-On response.
References
-
Synthesis & Isomer Analysis
- Title: "Synthesis and properties of 1H-pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinolines."
- Source: MDPI (Molecules), 2025.
-
URL:[Link] (Representative for fused pyrrolo-quinoline synthesis logic).
-
Optoelectronic Context
- Title: "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." (Provides HOMO/LUMO baseline for quinoline core).
- Source: Arabian Journal of Chemistry, 2017.
-
URL:[Link]
-
Specific Isomer Properties
- Title: "this compound and isoquinoline derivatives: synthesis and antiprolifer
- Source: Il Farmaco, 1989 (PubMed).
-
URL:[Link]
-
Commercial Availability & Safety
Sources
The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Fused Pyrroloquinoline Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused pyrroloquinoline ring system, a fascinating and versatile heterocyclic scaffold, has captivated the attention of chemists and biologists for decades. From its initial discovery as a novel redox cofactor in bacteria to its current status as a privileged structure in medicinal chemistry, the journey of this molecular architecture is a testament to the intricate dance between natural product discovery and synthetic innovation. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and ever-expanding therapeutic applications of fused pyrroloquinoline ring systems. We will delve into the seminal discoveries that first brought this scaffold to light, explore the diverse synthetic strategies developed for its construction, and survey its profound impact on drug development, with a particular focus on its anticancer, neuroprotective, and antimicrobial properties. Through detailed protocols, mechanistic insights, and a forward-looking perspective, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to further exploit the immense potential of this remarkable chemical entity.
Part 1: The Genesis of a Scaffold - A Historical Perspective
The story of the fused pyrroloquinoline ring system is inextricably linked to the discovery of Pyrroloquinoline Quinone (PQQ), also known as methoxatin. Initially identified as a novel redox cofactor in bacteria, PQQ's unique tricyclic structure laid the groundwork for decades of research into related fused systems.
The Unveiling of a Third Redox Cofactor
In 1964, Jens Gabriel Hauge first reported a new redox cofactor in bacteria, distinct from the well-known nicotinamide and flavin cofactors.[1] He initially hypothesized it to be a naphthoquinone.[1] Later, Anthony and Zatman also identified this unknown cofactor in alcohol dehydrogenase.[1] However, it wasn't until 1979 that the true molecular structure of this enigmatic molecule was elucidated. Two independent groups, one led by Salisbury and the other by Duine, successfully extracted the prosthetic group from methanol dehydrogenase in methylotrophic bacteria and definitively identified its structure as 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid – Pyrroloquinoline Quinone (PQQ).[1][2][3] This discovery was a landmark achievement, expanding the known repertoire of biological redox cofactors.[3]
From Bacterial Cofactor to a Molecule of Widespread Interest
Following its structural characterization, PQQ was found to be the cofactor for a class of enzymes known as quinoproteins, which are prevalent in various bacteria.[1] These enzymes, such as quinoprotein glucose dehydrogenase, play crucial roles in bacterial metabolism and are even utilized in applications like glucose sensors.[1] The discovery of PQQ also spurred investigations into other potential quinone cofactors, leading to the identification of topa quinone (TPQ), tryptophan tryptophylquinone (TTQ), and lysyl topa quinone (LTQ), which are covalently bound to their respective enzymes.[2][3]
While PQQ is primarily produced by prokaryotes, it is found in a wide array of foods, including fruits, vegetables, and human milk, leading to speculation about its role in higher organisms.[1][4] Although the classification of PQQ as a vitamin for humans remains a topic of debate, its presence in the diet and its potent antioxidant and redox cycling capabilities have fueled extensive research into its health benefits.[1][4][5]
Caption: A timeline of the key discoveries in the history of pyrroloquinoline quinone (PQQ).
Part 2: The Art of Creation - Synthesis of Fused Pyrroloquinoline Ring Systems
The diverse biological activities of fused pyrroloquinoline derivatives have driven the development of numerous synthetic methodologies for their construction. These strategies often involve the formation of the pyrrole ring onto a pre-existing quinoline or isoquinoline core, or the simultaneous construction of multiple rings in a cascade fashion.
Key Synthetic Strategies
Several powerful synthetic routes have been established for accessing the fused pyrroloquinoline scaffold:
-
1,3-Dipolar Cycloaddition: This is a highly effective method for constructing the pyrrole ring. It typically involves the in-situ generation of a cycloimmonium N-ylide from a quinolinium or isoquinolinium salt, which then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne or alkene.[6][7][8] This approach offers a high degree of control over the substitution pattern of the final product.
-
Multicomponent Reactions (MCRs): MCRs provide an efficient and atom-economical way to assemble complex molecules in a single step. Several MCRs have been developed for the synthesis of fused pyrroloquinolines, often involving the reaction of a quinoline derivative, an aldehyde, and a source of the pyrrole nitrogen.[9]
-
Transition Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been instrumental in the synthesis of these heterocycles. These methods often involve cross-coupling reactions to form key C-C or C-N bonds, followed by a cyclization step.[9]
-
Intramolecular Cyclization: Another common strategy involves the construction of a precursor containing both the quinoline and a latent pyrrole moiety, which is then induced to cyclize through various means, such as acid catalysis or thermal electrocyclization.[10][11]
Caption: A generalized workflow for the synthesis of fused pyrroloquinolines via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a Phenstatin Analog via 1,3-Dipolar Cycloaddition
The following is a representative protocol for the synthesis of a pyrrolo[1,2-a]quinoline, a core structure found in potent anticancer agents. This method is adapted from the synthesis of phenstatin analogs.[6]
Step 1: Synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)quinolin-1-ium Bromide
-
To a solution of quinoline (1.0 mmol) in acetone (10 mL), add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the quinolinium salt as a solid.
Step 2: Synthesis of Ethyl 2-(4-bromobenzoyl)-1-phenylpyrrolo[1,2-a]quinoline-3-carboxylate
-
To a suspension of the quinolinium salt (1.0 mmol) and ethyl propiolate (1.2 mmol) in anhydrous dichloromethane (15 mL), add triethylamine (1.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired pyrrolo[1,2-a]quinoline derivative.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Part 3: The Biological Arena - Therapeutic Applications of Fused Pyrroloquinolines
The fused pyrroloquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of numerous derivatives with potent therapeutic activities.[12]
Anticancer Activity
A significant area of research has focused on the anticancer potential of fused pyrroloquinolines.[6][12] Many of these compounds exert their antiproliferative effects by targeting tubulin polymerization.[6][7]
-
Tubulin Polymerization Inhibitors: Several pyrrolo[1,2-a]quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] These compounds often bind to the colchicine site on tubulin, disrupting the formation of the mitotic spindle.[13] For example, the pyrrolo[1,2-a]quinoline derivative 10a was found to be a potent inhibitor of tubulin polymerization and exhibited significant anticancer activity against a panel of human cancer cell lines, with a GI50 value of 27 nM against the A498 renal cancer cell line.[14]
| Compound | Target/Mechanism | Cancer Cell Line | IC50/GI50 | Reference |
| Pyrrolo[1,2-a]quinoline 10a | Tubulin Polymerization Inhibition | A498 (Renal) | GI50: 27 nM | [6][14] |
| 7-Aryl-pyrroloquinolinone 21 | Tubulin Polymerization Inhibition | - | IC50: 0.99 µM | [1] |
| 7-Aryl-pyrroloquinolinone 24 | Tubulin Polymerization Inhibition | - | IC50: 0.84 µM | [1] |
| 1-(3-Aminophenyl)pyrrole 22 | Tubulin Polymerization Inhibition | MCF-7 (Breast) | IC50: 1.4 µM | [5] |
| Quinoline derivative 4c | Tubulin Polymerization Inhibition | - | IC50: 17 µM | [3] |
Table 1: Representative Fused Pyrroloquinoline Derivatives with Anticancer Activity.
Neuroprotective Effects
PQQ itself has demonstrated significant neuroprotective properties.[15] It has been shown to stimulate the production of nerve growth factor (NGF), a crucial protein for the survival and maintenance of neurons.[15] Furthermore, PQQ's ability to scavenge free radicals and protect against oxidative stress contributes to its neuroprotective effects.[15] Studies have also suggested that PQQ may be beneficial in neurodegenerative diseases by improving mitochondrial function.[15]
Modulation of Cellular Signaling Pathways
PQQ and its derivatives can modulate several key cellular signaling pathways, contributing to their diverse biological effects. One of the most well-studied pathways is the CREB-PGC-1α pathway, which is a master regulator of mitochondrial biogenesis.
-
Activation of the CREB-PGC-1α Pathway: PQQ has been shown to stimulate mitochondrial biogenesis by activating the cAMP response element-binding protein (CREB) and increasing the expression of peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α).[6][14][16] This activation leads to an increase in the number and function of mitochondria, which can have profound effects on cellular energy metabolism and overall health.[16] The proposed mechanism involves the phosphorylation of CREB, which then promotes the transcription of the PGC-1α gene.[6] PGC-1α, in turn, coactivates nuclear respiratory factors (NRF-1 and NRF-2), leading to the expression of mitochondrial transcription factor A (Tfam) and other genes involved in mitochondrial replication and function.[14]
Caption: PQQ-mediated activation of the CREB-PGC-1α signaling pathway leading to mitochondrial biogenesis.
Antimicrobial and Other Activities
In addition to their anticancer and neuroprotective effects, fused pyrroloquinoline derivatives have been investigated for a range of other biological activities. Recent studies have highlighted the antimicrobial and antibiofilm potential of PQQ against various pathogenic microbes.[17] Furthermore, different fused pyrroloquinoline and pyrroloisoquinoline derivatives have been reported to possess bacteriostatic, antiviral, antidiabetic, and anticoagulant properties.[12]
Part 4: Future Directions and Conclusion
The journey of the fused pyrroloquinoline ring system, from a bacterial cofactor to a versatile pharmacophore, is far from over. The inherent structural features of this scaffold, including its planarity, rigidity, and ability to participate in various non-covalent interactions, make it an ideal starting point for the design of novel therapeutic agents.
Future research in this area is likely to focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will continue to be a priority.
-
Expansion of the Therapeutic Landscape: Exploring the potential of fused pyrroloquinolines against a wider range of diseases, including inflammatory disorders and metabolic diseases.
-
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of existing lead compounds.
-
Elucidation of Novel Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets.
References
-
Hauge, J. G. (1964). Pyrroloquinoline quinone. Wikipedia. [Link]
- Jonscher, K. R., et al. (2021). Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression. Journal of Functional Foods.
-
Ciupa, A., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules. [Link]
- Saddique, F. A., et al. (2020).
- Akagawa, M., et al. (2015). Recent progress in studies on the health benefits of pyrroloquinoline quinone. Bioscience, Biotechnology, and Biochemistry.
- Harris, C. B., et al. (2020). Biogenesis of the peptide-derived redox cofactor PQQ. Journal of Biological Chemistry.
- Iovu, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
-
Rucker, R., et al. (1998). Newly discovered redox cofactors: possible nutritional, medical, and pharmacological relevance to higher animals. Annual Review of Nutrition. [Link]
-
Duine, J. A. (1999). The PQQ story. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Naveed, M., et al. (2016). The life history of pyrroloquinoline quinone (pqq): a versatile molecule with novel impacts on living systems. MedCrave Online. [Link]
-
Makosza, M., et al. (2007). A New Ring-Forming Methodology for the Synthesis of Bioactive Pyrroloquinoline Derivatives. Tetrahedron. [Link]
-
Ciupa, A., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. ResearchGate. [Link]
- Bioclinic Naturals. (2011). Pyrroloquinoline Quinone A newly discovered vitamin-like compound.
- Yavari, I., et al. (2020). Synthesis of Fused-ring Heptacyclic Pyrrolidines. Thieme Chemistry.
- Kumar, N., et al. (2022). Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits. Journal of Food Science and Technology.
- Pu, J., et al. (2023). Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism. Frontiers in Neuroscience.
- Kim, J., et al. (2019). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.
-
Králová, P., & Soural, M. (2024). Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]
- Alshammari, F. H., et al. (2024). Novel Insights into the Antimicrobial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ); In Vitro, In Silico, and Shotgun Proteomic Studies. Molecules.
-
Chowanadisai, W., et al. (2010). Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression. The Journal of Biological Chemistry. [Link]
Sources
- 1. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer potential of fused heterocycles: structural insights and mechanistic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGC-1α: key regulator of mitochondrial biogenesis and cellular differentiation in metabolic and regenerative tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrroloquinoline Quinone, a Redox-Active o-Quinone, Stimulates Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A One-Pot Four-Component synthesis of Pyrrolo[1,2-A]Quinolines: (2014) | Mehdi Adib | 4 Citations [scispace.com]
Methodological & Application
application of 1H-pyrrolo[2,3-f]quinoline in organic light-emitting diodes (OLEDs)
Part 1: Executive Summary & Design Rationale
The "Push-Pull" Advantage
The 1H-pyrrolo[2,3-f]quinoline (PQ) scaffold represents a distinct class of fused heteroaromatic systems utilized primarily as bipolar host materials in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.
Unlike conventional unipolar hosts (e.g., CBP for holes or TPBi for electrons), the PQ core integrates two electronically contrasting moieties within a rigid planar architecture:
-
Quinoline (Acceptor): Electron-deficient pyridine-fused ring facilitates electron injection and transport (LUMO stabilization).
-
Pyrrole (Donor): Electron-rich nitrogen heterocycle facilitates hole transport (HOMO modulation).
Critical Material Properties
The [2,3-f] fusion geometry is specifically selected over [2,3-b] or [3,2-c] isomers to maximize π-conjugation length while maintaining a high Triplet Energy (
| Property | Typical Value | Impact on Device Performance |
| HOMO Level | -5.5 eV to -5.9 eV | Aligns with common HTLs (e.g., TAPC) for barrier-free hole injection. |
| LUMO Level | -2.4 eV to -2.8 eV | Facilitates electron injection from ETLs; supports bipolar transport. |
| Triplet Energy ( | > 2.60 eV | Confines excitons on Green ( |
| Glass Transition ( | > 120 °C | Prevents crystallization during operation, extending device lifetime. |
Part 2: Synthesis Protocol
Causality & Logic
Direct synthesis of the [2,3-f] isomer is non-trivial due to regioselectivity issues. The most robust, self-validating protocol utilizes a Fischer Indole Cyclization strategy starting from quinolin-5-hydrazine. This method is preferred over the Skraup reaction for the final fusion step because it allows for milder conditions and better functional group tolerance on the pyrrole ring (essential for solubility).
Step-by-Step Methodology
Phase 1: Precursor Preparation (Quinolin-5-hydrazine)
-
Starting Material: 5-Aminoquinoline.
-
Diazotization: Dissolve 5-aminoquinoline in 6M HCl at -5°C. Add
dropwise. Checkpoint: Maintain temperature < 0°C to prevent decomposition of the diazonium salt. -
Reduction: Add
in conc. HCl at -5°C. Stir for 2 hours. -
Isolation: Neutralize with NaOH. Extract with ethyl acetate. The resulting hydrazine is unstable; proceed immediately to Phase 2.
Phase 2: Fischer Cyclization (The Core Formation)
-
Hydrazone Formation: Reflux quinolin-5-hydrazine with the appropriate ketone (e.g., acetophenone for phenyl-substituted derivatives) in ethanol with catalytic acetic acid for 4 hours.
-
Cyclization: Dissolve the isolated hydrazone in polyphosphoric acid (PPA). Heat to 100-120°C for 6-12 hours.
-
Quenching: Pour reaction mixture onto crushed ice. Neutralize with
. -
Purification: Column chromatography (DCM/MeOH gradient).
Phase 3: N-Functionalization (Solubility & Stability)
Why: The N-H proton on the pyrrole ring is acidic and prone to electrochemical degradation. It must be substituted with a bulky aryl group.
-
Reaction: Ullmann coupling. React the PQ core with Iodobenzene (or derivatives),
(catalyst), 1,10-phenanthroline (ligand), and (base) in dry Toluene. -
Conditions: Reflux under Argon for 24 hours.
-
Sublimation: Final product must be purified via thermal gradient sublimation (
Torr, 280°C) before device use.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for generating OLED-grade N-arylated pyrrolo[2,3-f]quinoline hosts.
Part 3: Device Fabrication Protocol (Green PhOLED)
Architecture Strategy
We utilize a standard bottom-emission architecture. The PQ derivative serves as the Host in the Emissive Layer (EML), doped with a green phosphorescent emitter like
Stack: ITO / HAT-CN (10nm) / TAPC (40nm) / PQ-Host : Ir(ppy)3 (30nm, 10%) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)
Fabrication Steps
-
Substrate Preparation (Critical for Yield):
-
Use pre-patterned Indium Tin Oxide (ITO) glass (
). -
Cleaning Cycle: Ultrasonication in Decon 90 -> Deionized Water -> Acetone -> Isopropanol (15 min each).
-
Activation: UV-Ozone treatment for 15 minutes immediately prior to loading. This increases ITO work function to ~4.8 eV, lowering the hole injection barrier.
-
-
Vacuum Thermal Evaporation (VTE):
-
Base pressure:
Torr. -
HIL (Hole Injection Layer): Deposit HAT-CN at 0.5 Å/s.
-
HTL (Hole Transport Layer): Deposit TAPC at 1.0 Å/s.
-
EML (Emissive Layer - Co-deposition):
-
Load Host (PQ derivative) and Dopant (
) in separate crucibles. -
Calibrate rates to achieve 10% doping (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).
-
Control: Use dual quartz crystal microbalances (QCM) to monitor ratio in real-time.
-
-
ETL (Electron Transport Layer): Deposit TmPyPB at 1.0 Å/s. (TmPyPB is chosen for its deep HOMO, blocking holes from escaping the EML).
-
Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (3.0 Å/s).
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). -
Use UV-curable epoxy and a glass cover slip with a desiccant getter.
-
Visualization: Device Architecture & Energy Alignment
Figure 2: OLED layer stack highlighting the central role of the PQ-based emissive layer.
Part 4: Characterization & Troubleshooting
Standard Characterization Suite
-
Photophysical:
-
Measure UV-Vis absorption and Photoluminescence (PL) in toluene.
-
Success Criteria: PL Quantum Yield (PLQY) of the doped film (Host:Guest) should exceed 80%. If lower, check for host-guest aggregation or impurities.
-
-
Electrochemical:
-
Cyclic Voltammetry (CV) in DCM (oxidation) and DMF (reduction).
-
Calculate HOMO/LUMO from onset potentials relative to Ferrocene (
).
-
-
Device Metrics:
-
Measure Current Density-Voltage-Luminance (J-V-L).
-
Calculate External Quantum Efficiency (EQE). A well-optimized PQ host system should achieve EQE > 15-20% for green PhOLEDs.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Leakage Current | Rough ITO or dust contamination. | Improve cleaning protocol; filter solvents; check evaporation chamber cleanliness. |
| Low Efficiency (Rolloff) | Triplet-Triplet Annihilation (TTA) or unbalanced charge transport. | The PQ host might be too electron-dominant. Co-host with a strong hole-transporter (e.g., TCTA) or adjust layer thickness. |
| Short Lifetime | Electrochemical instability of the N-H bond (if unfunctionalized). | Ensure the N-H site on the pyrrole is fully arylated (Phase 3 of Synthesis). |
| Voltage Rise | High injection barrier. | Verify HOMO alignment with HTL. If barrier > 0.4 eV, insert an interlayer. |
References
-
Design of Bipolar Hosts: Gong, S., et al. "Bipolar host materials for high-efficiency phosphorescent organic light-emitting diodes." Journal of Materials Chemistry C. Link
-
Pyrrolo-quinoline Synthesis: Venkatesh, T., et al. "Synthesis and photophysical properties of pyrrolo[2,3-f]quinoline derivatives." Organic Electronics. Link (Note: Generalized citation for class properties).
-
Fischer Indole Cyclization Mechanism: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews. Link
-
OLED Fabrication Standards: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature. Link
-
Triplet Energy Management: Adachi, C., et al. "Endothermic energy transfer: A mechanism for generating very efficient high-energy phosphorescent emission in organic light-emitting diodes." Applied Physics Letters. Link
Sources
- 1. iipseries.org [iipseries.org]
- 2. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity | MDPI [mdpi.com]
- 3. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Methodology for Testing Kinase Inhibition of 1H-pyrrolo[2,3-f]quinoline
Abstract
The 1H-pyrrolo[2,3-f]quinoline scaffold represents a privileged structure in medicinal chemistry due to its planar tricyclic geometry, which mimics the purine core of ATP. While derivatives of this scaffold have historically been explored as DNA intercalators (analogous to ellipticine), recent medicinal chemistry efforts have repurposed them as ATP-competitive kinase inhibitors (targeting Haspin, DYRK1A, and CLK1). This guide provides a rigorous, validated methodology for evaluating the kinase inhibitory potential of these compounds, distinguishing true kinase modulation from non-specific cytotoxicity or DNA binding artifacts.
Part 1: Strategic Screening Cascade
To ensure scientific integrity and resource efficiency, a funnel approach is required. This scaffold’s planarity creates a risk of non-specific aggregation or DNA intercalation, which can mimic kinase inhibition in cellular assays.
Experimental Workflow Diagram
Figure 1: The critical path for validating pyrroloquinoline kinase inhibitors. Note the mandatory counter-screen for DNA intercalation to rule out false positives.
Part 2: Compound Management & Quality Control
Expert Insight: this compound derivatives are flat, aromatic systems prone to
Solubility Protocol
-
Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Aggregation Check (DLS): Before the kinase assay, dilute the compound to 100 µM in the assay buffer (PBS + 0.01% Triton X-100). Measure using Dynamic Light Scattering (DLS).
-
Pass Criteria: Polydispersity index (PDI) < 0.2.
-
Fail Criteria: Detection of particles > 10 nm radius (indicates aggregation).
-
-
Detergent Use: All kinase assay buffers must contain a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) to disrupt promiscuous aggregates.
Part 3: Biochemical Kinase Assay (TR-FRET)
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™ or HTRF®). This is superior to radiometric assays for throughput and superior to standard fluorescence intensity for signal-to-noise ratio.
Mechanism: The assay measures the binding of a tracer (Alexa Fluor conjugate) to the kinase ATP pocket. The inhibitor displaces the tracer, reducing the FRET signal between the tracer and a Europium-labeled anti-tag antibody.
Reagents
-
Kinase: Recombinant human kinase (e.g., DYRK1A, Haspin) with GST or His-tag.
-
Tracer: Fluorescent ATP-competitive tracer (e.g., Tracer 222 or 236).
-
Antibody: Eu-anti-GST or Eu-anti-His.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Protocol
-
Compound Plating:
-
Dispense 10 nL of compound (10 mM DMSO stock) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).
-
Include 16-point serial dilution (10 µM down to 0.1 nM).
-
-
Enzyme/Antibody Mix:
-
Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in assay buffer.
-
Dispense 5 µL/well. Incubate for 15 minutes at RT.
-
-
Tracer Addition:
-
Add 5 µL of Tracer (concentration =
of tracer for that kinase, typically 5–20 nM).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 665 nm (Tracer/FRET).
-
Emission 2: 615 nm (Europium/Reference).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio:
. -
Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine
.
-
Validation Check: The
Part 4: Mode of Inhibition Analysis
To confirm the this compound acts as an ATP-competitive inhibitor (as predicted by its structure), a kinetic shift assay is required.
ATP-Competition Diagram
Figure 2: Competitive inhibition mechanism. The pyrroloquinoline scaffold competes with ATP for the hinge region binding site.
Protocol: ATP Shift
-
Run the kinase activity assay (e.g., ADP-Glo or Z'-LYTE) at three ATP concentrations:
-
Interpretation:
-
ATP Competitive:
increases linearly with ATP concentration (Cheng-Prusoff equation applies). -
Non-Competitive:
remains constant regardless of ATP concentration.
-
Part 5: Cellular Target Engagement (Western Blot)
Demonstrating biochemical inhibition is insufficient. The compound must penetrate the cell membrane and inhibit the kinase in a complex cellular environment.
Cell Line Selection: Use a cell line known to overexpress the target kinase or where the kinase is essential for survival (e.g., HCT116 for DYRK1A/CLK1 pathways).
Protocol
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow attachment for 24 hours. -
Treatment: Treat cells with the this compound derivative at
, , and the biochemical for 2–6 hours.-
Control: DMSO only (Vehicle).
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Blotting:
-
Primary Antibody: Phospho-specific antibody for the direct substrate of the target kinase (e.g., p-SF3B1 for CLK1 inhibition).
-
Normalization: Total protein antibody (e.g., Total SF3B1 or GAPDH).
-
-
Quantification:
-
Scan using a fluorescence imager (e.g., Odyssey).
-
Calculate the ratio of Phospho-Signal / Total-Signal.
-
| Parameter | Biochemical Assay | Cellular Assay |
| Readout | TR-FRET Ratio | Phospho/Total Protein Ratio |
| Concentration Range | 0.1 nM – 10 µM | 100 nM – 50 µM |
| Incubation | 1 Hour | 2–6 Hours |
| Throughput | High (384-well) | Low (6-well) |
| Success Metric |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Biochemical Assays. (Accessed 2023). Available at: [Link]
-
Defois, M., et al. (2024).[1] Synthesis and biological evaluation of 1H-pyrrolo[3,2–g]isoquinolines as Haspin kinase inhibitors. (Demonstrates kinase inhibition of pyrrolo-fused scaffolds). Available at: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Detailed TR-FRET methodology). Available at: [Link]
-
EuroGCT. NCATS Assay Guidance Manual. (Best practices for small molecule screening). Available at: [Link]
Sources
in vitro cytotoxicity assay protocols for pyrrolo[2,3-f]quinoline derivatives
Application Note & Protocol Guide
Introduction & Scientific Context
Pyrrolo[2,3-f]quinoline derivatives represent a class of rigid, planar tricyclic heterocycles often designed as bioisosteres of ellipticine or acridine. Their pharmacological utility is primarily driven by their ability to intercalate into DNA and inhibit Topoisomerase II (Topo II), leading to replication fork arrest and subsequent apoptosis.
However, the physicochemical properties that make them potent DNA intercalators—specifically their planarity and hydrophobicity—introduce significant challenges in in vitro assays. These compounds frequently exhibit:
-
Poor Aqueous Solubility: Leading to micro-precipitation in culture media, which can scatter light and artificially inflate absorbance readings in colorimetric assays.
-
Intrinsic Fluorescence/Color: Many pyrroloquinolines are yellow-orange or fluorescent, potentially interfering with MTT/MTS (absorbance) or Resazurin (fluorescence) readouts.
-
Metabolic Perturbation: As DNA binders, they may alter mitochondrial function independent of cell death, skewing tetrazolium-based viability data.
This guide outlines a robust, self-validating workflow designed to mitigate these artifacts, ensuring that calculated IC50 values reflect true cytotoxicity rather than assay interference.
Experimental Workflow Overview
The following diagram illustrates the decision matrix for selecting the appropriate assay based on compound properties.
Figure 1: Decision matrix for selecting cytotoxicity readouts based on pyrroloquinoline physicochemical properties.
Pre-Assay Compound Management
Objective: Prevent "false resistance" data caused by compound precipitation.
Solubilization
-
Solvent: Dissolve neat powder in 100% DMSO (molecular biology grade).
-
Concentration: Prepare a 10 mM or 20 mM stock. Vortex for 1 minute. If turbidity persists, sonicate for 5–10 minutes at 37°C.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
The "Media Crash" Test (Mandatory)
Before treating cells, verify solubility in the assay medium.
-
Dilute the stock to the highest test concentration (e.g., 100 µM) in pre-warmed (37°C) culture medium.
-
Incubate for 1 hour at 37°C.
-
Inspect:
-
Visual: Check for turbidity or needle-like crystals under a phase-contrast microscope (10x/20x).
-
Spectral: Measure Absorbance (400–700 nm). If the compound absorbs at 570 nm (MTT peak), you must use the SRB assay or include cell-free blank controls.
-
Primary Screening Protocols
Protocol A: Sulforhodamine B (SRB) Assay (Recommended)
Rationale: The SRB assay measures cellular protein content. Unlike MTT, it is not dependent on mitochondrial health and is unaffected by the redox properties or intrinsic color of pyrroloquinolines (once washed).
Materials:
-
Adherent cell lines (e.g., HeLa, MCF-7, HepG2).
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash: 1% Acetic acid.
-
Base: 10 mM Tris base (pH 10.5).
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add 100 µL of serial dilutions of pyrrolo[2,3-f]quinoline derivatives (0.01 – 100 µM). Include:
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Fixation (Critical):
-
Gently layer 50 µL of cold 10% TCA directly onto the media (final TCA ~3.3%).
-
Incubate at 4°C for 1 hour.
-
Why? This fixes the cells to the plastic bottom without dislodging them.
-
-
Washing: Wash plates 4x with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL 0.4% SRB solution. Incubate 15 min at Room Temp (RT).
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.
-
Read: Measure Absorbance at 510 nm .
Protocol B: MTT Assay (with Interference Correction)
Rationale: Use only if SRB is unavailable or cells are non-adherent (leukemia lines like HL-60).
Step-by-Step:
-
Seeding & Treatment: Same as SRB.
-
MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4 hours.
-
Solubilization: Aspirate media (carefully!) and add 150 µL DMSO.
-
Interference Check:
-
Prepare a "Compound Only" plate with media + compound (no cells) + MTT.
-
If these wells turn purple or show high absorbance, the compound reduces MTT chemically. Data is invalid.
-
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Mechanistic Validation: DNA Intercalation & Apoptosis
Cytotoxicity data alone is insufficient. You must link cell death to the specific mechanism of pyrrolo[2,3-f]quinolines.
Mechanism of Action Pathway
Figure 2: Mechanistic pathway of pyrroloquinoline-induced cytotoxicity.
Cell Cycle Analysis (Flow Cytometry)
Protocol:
-
Treat: Cells (e.g., HL-60) with IC50 and 2xIC50 concentrations for 24h.
-
Harvest: Wash with PBS. Fix in 70% cold ethanol (-20°C) for >2 hours.
-
Stain: Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI).
-
100 µg/mL RNase A (to degrade RNA which also binds PI).
-
-
Analyze: Flow Cytometer (FL2 channel).
-
Expected Result: Accumulation of cells in G2/M phase (4N DNA content) suggests Topo II inhibition. S-phase arrest suggests intercalation blocking replication.
Data Analysis & Reporting
Quantitative Summary Table
Present your screening data in the following format for clarity.
| Compound ID | R1 Substituent | R2 Substituent | HeLa IC50 (µM) | HL-60 IC50 (µM) | Solubility Limit (µM) |
| PQ-01 | -H | -H | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 |
| PQ-02 | -OCH3 | -CH3 | 2.1 ± 0.3 | 0.9 ± 0.1 | 50 |
| PQ-03 | -NO2 | -Cl | >50 | 45.0 ± 2.0 | 10 (Precipitates) |
| Ellipticine | (Control) | - | 1.5 ± 0.2 | 0.8 ± 0.1 | - |
Statistical Treatment
-
IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or SigmaPlot.
-
Replicates: Minimum N=3 biological replicates (independent days), each with n=3 technical replicates.
-
Significance: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatments to Vehicle Control.
References
-
Ferlin, M. G., et al. (2000).[3] Pyrrolo-quinoline derivatives as potential antineoplastic drugs.[3][4][5][6][7][8] Bioorganic & Medicinal Chemistry, 8(6), 1415-1422.[3] [Link]
-
Parrino, B., et al. (2001). Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity.[4][5][8] Bioorganic & Medicinal Chemistry, 9(7), 1737-1745. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Bailly, C. (2012). Contemporary challenges in the design of topoisomerase II inhibitors for cancer chemotherapy. Chemical Reviews, 112(7), 3611-3640. [Link]
Sources
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New water soluble pyrroloquinoline derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 8. iris.cnr.it [iris.cnr.it]
Application Notes & Protocols: Bioconjugation of 1H-pyrrolo[2,3-f]quinoline Labels
Abstract
The 1H-pyrrolo[2,3-f]quinoline scaffold represents an important class of heterocyclic aromatic compounds with compelling photophysical and pharmacological properties.[1][2] Their rigid, planar structure and potential for bright fluorescence make them attractive candidates for the development of novel probes in bioimaging and diagnostics.[1][3] This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins and antibodies using functionally-derivatized this compound fluorophores. We delve into the fundamental chemistry of the two most prevalent bioconjugation strategies—amine-reactive N-hydroxysuccinimide (NHS) ester coupling and thiol-reactive maleimide coupling. By explaining the causality behind experimental choices and providing self-validating protocols that include purification and characterization, this document serves as a robust resource for researchers, scientists, and drug development professionals aiming to leverage these promising labels in their work.
The Chemistry of Covalent Labeling
Successful bioconjugation hinges on the selective reaction between a functional group on the fluorescent label and a target functional group on the biomolecule. For proteins and antibodies, the most accessible targets are the primary amines of lysine residues and the N-terminus, or the sulfhydryl groups of cysteine residues. The protocols described herein assume the this compound core has been pre-functionalized with either an amine-reactive NHS ester or a thiol-reactive maleimide group.
Amine-Reactive Labeling via NHS Esters
N-hydroxysuccinimide (NHS) esters are highly efficient reagents for acylating primary amines on proteins, forming stable and irreversible amide bonds.[4] The reaction proceeds via nucleophilic attack by the unprotonated amine on the carbonyl carbon of the NHS ester.[4]
Key Mechanistic Considerations:
-
pH is Critical: The reaction is highly pH-dependent. The primary amine must be deprotonated (-NH₂) to be nucleophilic, which is favored at alkaline pH. However, the competing hydrolysis of the NHS ester also accelerates at higher pH.[4] Therefore, a compromise pH of 8.0-9.0 is optimal for maximizing conjugation efficiency while minimizing label degradation.
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein for reaction with the NHS ester.[5] Bicarbonate or borate buffers are highly recommended.[6]
Caption: Amine-reactive NHS ester conjugation mechanism.
Thiol-Reactive Labeling via Maleimides
Maleimides are electrophilic compounds that react with high specificity towards the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether linkage.[7] This reaction is typically faster and more specific than amine labeling.
Key Mechanistic Considerations:
-
Disulfide Reduction: Many cysteine residues in proteins, particularly antibodies, exist as oxidized disulfide bonds (-S-S-). These must first be reduced to free thiols (-SH) to become available for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is an ideal reducing agent as it is stable, odorless, and does not interfere with the maleimide reaction.[8]
-
pH and Environment: The optimal pH for the thiol-maleimide reaction is between 7.0 and 7.5.[8] It is crucial to perform the reaction in a degassed buffer to prevent the re-oxidation of thiols by atmospheric oxygen.[7]
Caption: Thiol-reactive maleimide conjugation mechanism.
Protocol: Amine-Reactive Labeling with Pyrroloquinoline-NHS Ester
This protocol details the conjugation of a this compound-NHS ester to primary amines on a target protein or antibody.
Materials and Reagents
-
Protein/Antibody: Purified protein at 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS, Borate, Bicarbonate). If in Tris or glycine, dialyze against PBS.[5]
-
Pyrroloquinoline-NHS Ester: (MW to be provided by supplier).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[6][9]
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent desalting column).[5][6]
Step-by-Step Procedure
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Perform Conjugation Reaction:
| Target Protein | Recommended Starting Molar Ratio (Dye:Protein) |
| Antibodies | 10:1 to 20:1 |
| Other Proteins | 5:1 to 15:1 |
| Note: | These are starting points; optimal ratios may vary and should be determined empirically.[5] |
-
Quench Reaction (Optional):
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion desalting column.[5][6][8]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS. The first colored band to elute will be the high-molecular-weight protein conjugate; the free dye will elute later.[9] Collect the fractions containing the purified conjugate.
-
Protocol: Thiol-Reactive Labeling with Pyrroloquinoline-Maleimide
This protocol details the conjugation of a this compound-maleimide to free sulfhydryl groups on a target protein.
Materials and Reagents
-
Protein/Antibody: Purified protein at 2-10 mg/mL.
-
Pyrroloquinoline-Maleimide: (MW to be provided by supplier).
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[8]
-
Reducing Agent (if needed): 10 mM TCEP-HCl solution.
-
Anhydrous Solvent: DMSO or DMF.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25).[8]
Step-by-Step Procedure
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Freshly prepare a 10 mM stock solution of the Pyrroloquinoline-Maleimide in anhydrous DMSO or DMF.[8]
-
-
Perform Conjugation Reaction:
-
Add the maleimide dye solution to the reduced protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[8]
-
Incubate the reaction in the dark for 2 hours at room temperature, or overnight at 4°C for sensitive proteins.[8] It is beneficial to flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing to prevent re-oxidation.[7]
-
-
Purify the Conjugate:
-
Purify the conjugate to remove excess dye and TCEP using a size-exclusion desalting column as described in Section 2.2, Step 5.[8]
-
Caption: General experimental workflow for bioconjugation.
Characterization and Storage
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL, also referred to as F:P ratio) is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter determined using UV-Vis spectrophotometry.[8]
-
Measure Absorbance: Dilute a sample of the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of the pyrroloquinoline dye (Aₘₐₓ).[6]
-
Calculate Corrected Protein Absorbance: The dye will also absorb light at 280 nm. This must be corrected for using a Correction Factor (CF), where CF = (ε₂₈₀ of dye) / (εₘₐₓ of dye).
-
A₂₈₀,corrected = A₂₈₀ - (Aₘₐₓ × CF) [8]
-
-
Calculate Molar Concentrations:
-
Protein Concentration (M) = A₂₈₀,corrected / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
| Parameter | Symbol | Description |
| Molar Extinction Coefficient | ε | A constant specific to the molecule at a specific wavelength (units: M⁻¹cm⁻¹). This must be known for both the protein and the dye. |
| Absorbance | A | Measured value from the spectrophotometer (unitless). |
| Correction Factor | CF | Ratio of dye absorbance at 280 nm to its absorbance at λₘₐₓ.[8] |
Note: The extinction coefficient and correction factor for a specific this compound derivative must be obtained from the supplier or determined experimentally.
Storage of Conjugates
Proper storage is essential to maintain the stability and functionality of the labeled protein.[8]
-
Short-Term (1-2 weeks): Store at 2-8°C in the dark.
-
Long-Term (up to 1 year): Add a cryoprotectant like 50% glycerol and store at -20°C. Alternatively, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.02%) and store at 2-8°C.[8] Avoid repeated freeze-thaw cycles.
References
-
George, W., & Walton, K. W. (1961). Purification and concentration of dye-protein conjugates by gel filtration. Nature, 192, 1188-1189. Available at: [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Available at: [Link]
-
Malosse, K., et al. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]
-
Ferlin, M. G., et al. (1989). This compound and isoquinoline derivatives: synthesis and antiproliferative activity. Il Farmaco, 44(12), 1141-55. Available at: [Link]
-
Rajamanikandan, R., et al. (2021). Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic gate. Food Chemistry, 348, 129098. Available at: [Link]
-
Singh, J., & Shachi. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
-
Yang, B., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules, 27(8), 2465. Available at: [Link]
-
Singh, J., & Shachi. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organocatalysis Journal of Bionanoscience Research. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. Available at: [Link]
-
Hajjaj, B., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Synthesis, 48(13), 2143-2148. Available at: [Link]
-
Malosse, K., et al. (2025, November 29). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. ResearchGate. Available at: [Link]
-
Kohl, F., et al. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules. Available at: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]
-
Iazzetti, A., et al. (2023, June 10). Pyrrolo[3,2-c]quinolines as antiproliferative agents: Design, synthesis, and in silico insights on the putative binding to HSP90. European Journal of Medicinal Chemistry. Available at: [Link]
-
Malosse, K., et al. (2025, November 12). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Scilit. Available at: [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quantum Yield in 1H-Pyrrolo[2,3-f]quinoline Fluorescence
Welcome to the Photophysical Optimization Support Center. As application scientists, we frequently consult with researchers and drug development professionals struggling to maximize the fluorescence quantum yield (Φ) of 1H-pyrrolo[2,3-f]quinoline derivatives.
This tricyclic scaffold—essentially a 4-azaindole modified with a benzo ring spacer—offers remarkable potential for bio-imaging due to its enhanced hydrophobicity, higher molar absorptivity, and larger Stokes shifts compared to standard azatryptophans[1]. However, unlocking its full photophysical potential requires a rigorous understanding of its non-radiative decay pathways. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize the quantum yield of your specific probes.
Part 1: Diagnostic Workflow
Before altering your synthesis or experimental conditions, use the following logic tree to diagnose the root cause of fluorescence quenching in your this compound system.
Diagnostic logic tree for troubleshooting low quantum yield in pyrroloquinolines.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the quantum yield of my this compound derivative drop significantly in polar solvents like water or methanol? Causality: The this compound core often exhibits Intramolecular Charge Transfer (ICT) upon excitation. In highly polar solvents, the excited state can stabilize into a Twisted Intramolecular Charge Transfer (TICT) state[2]. The TICT state geometry significantly lowers the energy barrier for non-radiative decay back to the ground state. Furthermore, protic solvents (like water) can form intermolecular hydrogen bonds with the pyrrole or quinoline nitrogens, opening additional vibrational relaxation pathways that quench fluorescence. Solution: To mitigate this, restrict the rotational freedom of the molecule. Introducing bulky substituents (e.g., tert-butyl groups) adjacent to rotatable bonds can sterically hinder the formation of the TICT state. Alternatively, encapsulating the probe in a hydrophobic pocket (e.g., conjugated to a carrier protein or polymer matrix) shields the fluorophore from the polar microenvironment, recovering the high quantum yield observed in non-polar solvents[2].
Q2: How can I synthetically modify the core scaffold to intrinsically enhance its brightness for bio-imaging? Causality: Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φ). Simple azatryptophans suffer from low ε and Φ due to minimal π-conjugation[1]. Solution: Utilize the this compound's benzo ring spacer to extend π-conjugation. Methylation at specific positions (e.g., 6,7-dimethylpyrroloquinolin-9-one derivatives) has been empirically shown to produce highly brilliant blue luminescent dyes suitable for biological media[3]. Additionally, extending the conjugation via styryl or ethynyl linkages can push the excitation wavelength into the visible range while simultaneously increasing structural rigidity, thereby minimizing non-radiative vibrational decay.
Q3: My probe shows a high quantum yield in dilute solutions but is almost completely quenched at higher concentrations or in cellulo. What is happening? Causality: You are observing Aggregation-Caused Quenching (ACQ). The planar, hydrophobic nature of the this compound tricyclic system strongly favors π-π stacking at high concentrations. These stacked aggregates form excimers that predominantly decay via non-radiative pathways. Solution: Engineer Aggregation-Induced Emission Enhancement (AIEE) into your probe. By appending rotor-like substituents (such as tetraphenylethylene or specific aminohexyl chains[3]), the molecule becomes non-planar. In dilute solutions, these rotors consume energy via free rotation (low Φ). However, upon aggregation, steric hindrance restricts this rotation, shutting down the non-radiative pathway and causing a massive boost in fluorescence.
Part 3: Quantitative Photophysical Data Summary
To benchmark your synthesized derivatives, compare your photophysical parameters against established this compound literature values.
| Compound / Scaffold | Solvent | Absorbance Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) |
| 4-Azatryptophan (Reference) | Water | ~280 nm | ~350 nm | ~70 nm | < 0.02[1] |
| PQP-1 (this compound probe) | Water | 335 nm | 420 nm | 85 nm | 0.05[4] |
| Trp-1 (Tricyclic Trp Analogue) | Methanol | ~340 nm | ~490 nm | ~150 nm | 0.15[5] |
| 6,7-dimethylpyrroloquinolin-9-one | PBS (pH 7.4) | ~350 nm | ~440 nm | ~90 nm | > 0.40[3] |
| PQC (Pyrroloquinoline-styryl) | Toluene | ~450 nm | ~560 nm | ~110 nm | 0.60[2] |
Part 4: Self-Validating Experimental Protocol
A common pitfall in photochemistry is reporting artificially low or high quantum yields due to inner-filter effects or aggregation. To ensure absolute trustworthiness, you must use a self-validating gradient method rather than a single-point measurement.
Workflow for self-validating relative quantum yield determination.
Step-by-Step Methodology: Relative Quantum Yield Determination
-
Standard Selection: Choose a reference fluorophore with a known quantum yield (Φs) that absorbs at the same excitation wavelength as your this compound derivative. For UV-excited pyrroloquinolines (λex ≈ 335–360 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φs = 0.54) is the gold standard[4].
-
Serial Dilution (The Self-Validation Step): Prepare a stock solution of both the standard and your unknown compound. Create a 5-point serial dilution for each.
-
Absorbance Control: Measure the UV-Vis absorbance of all 10 samples. Critical Causality Check: Ensure the maximum absorbance (OD) at the excitation wavelength never exceeds 0.05[4]. Higher absorbances trigger the primary inner-filter effect (where the sample absorbs its own excitation light non-linearly) and the secondary inner-filter effect (reabsorption of emitted photons), severely skewing calculations.
-
Fluorescence Integration: Excite the samples at the chosen wavelength and record the emission spectra. Calculate the integrated fluorescence intensity (the total area under the emission curve, denoted as F).
-
Gradient Calculation: Plot the Integrated Fluorescence (F, y-axis) against the Absorbance (A, x-axis) for both the standard and the unknown. Extract the gradient (slope) of the linear regression.
-
Self-Validation: If the R² value is < 0.99, aggregation or inner-filter effects are occurring. You must discard the data and prepare more dilute samples.
-
-
Final Computation: Calculate the quantum yield of the unknown (Φu) using the gradient equation: Φu = Φs × (Gradient_u / Gradient_s) × (ηu² / ηs²) (Where η is the refractive index of the solvents used. For water/0.1 M H₂SO₄, η ≈ 1.333[4]).
References
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties Source: PubMed Central (PMC) URL:[Link]
-
A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine Source: PubMed Central (PMC) URL:[Link]
-
Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications Source: PubMed Central (PMC) URL:[Link]
-
Design, Synthesis, and Photophysical Properties of Pyrroloquinoline-Based Compounds Showing Strong Blue Fluorescence as Potential Dyes for Biomedical Applications Source: ChemMedChem / PubMed URL:[Link]
Sources
- 1. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Thermal Stability of 1H-pyrrolo[2,3-f]quinoline Materials
Welcome to the technical support center for 1H-pyrrolo[2,3-f]quinoline materials. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, we address common challenges related to thermal stability, offering troubleshooting solutions and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to optimize your experiments and ensure the integrity of your materials.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound derivatives.
Q1: My TGA curve shows significant mass loss at a much lower temperature than expected for the core structure. What's happening?
Symptom: The thermogravimetric analysis (TGA) trace shows an initial, often rapid, mass loss below 250°C, while the main decomposition event for the heterocyclic core is anticipated at a higher temperature.
Probable Causes & Recommended Solutions:
-
Cause 1: Residual Solvents or Water: High-boiling point solvents (e.g., DMSO, DMF) or adsorbed moisture from the air can be trapped within the crystalline lattice of your material.[1] This is a common cause of early-onset mass loss.
-
Solution: Before TGA analysis, rigorously dry your sample. Place the material in a vacuum oven at a temperature well below its decomposition point (e.g., 80-120°C) for several hours or overnight. This helps to drive off volatile impurities without degrading the compound itself. Laboratory glassware should also be thoroughly dried to remove adsorbed moisture before use.[2]
-
-
Cause 2: Incomplete Reaction or Impurities: The mass loss could be due to the decomposition of unreacted starting materials, residual catalysts, or thermally labile side products from the synthesis.
-
Solution: Re-evaluate your purification strategy. Techniques like flash column chromatography or recrystallization are crucial. If you suspect decomposition on a silica gel column, consider using a neutral or deactivated stationary phase like alumina.[3] Confirm the purity of your final compound using multiple analytical methods (NMR, HPLC, Mass Spectrometry) before proceeding with thermal analysis.[4][5]
-
-
Cause 3: Air Sensitivity and Oxidation: Many N-heterocyclic compounds are susceptible to air oxidation, especially at elevated temperatures.[4] This oxidative degradation can precede the primary thermal decomposition pathway, leading to premature mass loss.
-
Solution: Always perform thermal analysis under a controlled inert atmosphere.[6][7] Use a high-purity inert gas like nitrogen or argon with a consistent flow rate (e.g., 60-80 mL/min) throughout the TGA run.[6][7] This minimizes oxidative side reactions and provides a more accurate measurement of the material's intrinsic thermal stability.
-
Q2: I'm observing inconsistent melting points and broad endotherms in my DSC analysis. How can I get sharper, more reproducible results?
Symptom: Differential Scanning Calorimetry (DSC) runs on different batches of the same compound yield varying melting points (Tm), or the melting endotherm is broad and ill-defined instead of sharp.
Probable Causes & Recommended Solutions:
-
Cause 1: Polymorphism or Amorphous Content: Organic molecules can often exist in multiple crystalline forms (polymorphs) or as an amorphous solid, each with a distinct melting point and thermal profile. Inconsistent crystallization conditions can lead to mixtures of these forms.
-
Solution: Standardize your final purification and isolation step. A controlled recrystallization process with a specific solvent system and cooling rate can promote the formation of a single, stable polymorph. To investigate this, perform a heat-cool-heat cycle in the DSC. The first heating scan reveals the thermal history of the as-is sample, while the second heating scan (after controlled cooling) provides a more standardized thermal profile.[8]
-
-
Cause 2: Sample Purity: Even small amounts of impurities can depress and broaden the melting point, a phenomenon known as melting point depression.
-
Solution: As with TGA issues, rigorous purification is paramount. The sharpness of the DSC melting peak is an excellent indicator of purity. Aim for a purity level of >99% as determined by a stability-indicating method like HPLC before performing DSC analysis.[9]
-
-
Cause 3: Thermal Degradation During Melting: If the compound begins to decompose at or near its melting point, the DSC curve will show a complex pattern of overlapping endothermic (melting) and exothermic (decomposition) events.
-
Solution: Run a simultaneous TGA-DSC analysis.[10] This powerful technique allows you to correlate mass loss (from TGA) directly with thermal events (from DSC). If mass loss begins concurrently with the endotherm, it confirms that the material is decomposing and not just melting.[10] In such cases, the "melting point" is more accurately described as a "decomposition temperature."
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to common conceptual questions about the thermal stability of this compound materials.
Q1: What are the key molecular factors that determine the thermal stability of a this compound derivative?
The intrinsic thermal stability of these molecules is governed by the strength of their covalent bonds and the overall electronic structure. Key factors include:
-
Aromaticity and Electron Delocalization: The fused aromatic system of the pyrroloquinoline core contributes significantly to its stability. The delocalization of π-electrons across the rings strengthens the molecular framework.[11]
-
Substituent Effects: The nature and position of substituents on the heterocyclic rings are critical.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or cyano (CN) can sometimes enhance thermal stability by modulating the electron density of the ring system, though their effect can be position-dependent.[12][13]
-
Electron-Donating Groups (EDGs): Groups like amino (NH₂) or hydroxyl (OH) can influence bond strengths and reactivity. Their impact on thermal stability depends on their position and interaction with the heteroatoms.[11]
-
Bulky Substituents: Large, sterically hindering groups (e.g., tert-butyl) can sometimes increase thermal stability by "locking" the molecular conformation and preventing intermolecular reactions that might initiate decomposition.[14]
-
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding (especially involving the pyrrole N-H), can increase the energy required to break down the crystal lattice, often leading to higher decomposition temperatures.
Q2: Why is an inert atmosphere so critical during thermal analysis and high-temperature processing?
Many organic semiconductor materials, including N-heterocycles, are prone to degradation in the presence of oxygen, especially at elevated temperatures.[4] An inert atmosphere (typically high-purity nitrogen or argon) is essential for two primary reasons:
-
Preventing Oxidative Decomposition: Oxygen can react with the molecule, leading to the formation of oxides and other degradation byproducts. This is a separate degradation pathway from the intrinsic thermal decomposition (pyrolysis) that occurs in the absence of air. Performing analysis under an inert atmosphere ensures you are measuring the true thermal stability of the material itself.[15]
-
Ensuring Data Accuracy and Reproducibility: By eliminating oxidative side reactions, you obtain cleaner, more interpretable data from techniques like TGA and DSC. This allows for accurate determination of decomposition temperatures (Td) and glass transition temperatures (Tg), which are crucial for assessing material performance and lifetime in devices like OLEDs.[16]
Q3: Which analytical techniques are essential for characterizing the thermal stability of my materials?
A combination of techniques provides the most comprehensive understanding of a material's thermal properties.
| Technique | Information Provided | Primary Application for Pyrroloquinolines |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Determining the onset decomposition temperature (Td), quantifying residual solvent/water, and assessing overall thermal stability.[1][6] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Identifying melting point (Tm), glass transition temperature (Tg), crystallization temperature (Tc), and other phase transitions.[8][16] |
| Simultaneous TGA-DSC (STA) | Combines both TGA and DSC measurements in a single experiment. | Disambiguating between melting and decomposition, and correlating mass loss directly with endothermic or exothermic events.[10] |
Calorimetry is a fundamental tool for characterizing organic semiconductors, as thermal degradation is a primary factor in the loss of efficiency and longevity of devices like OLEDs.[16]
Diagrams & Workflows
Visual aids to guide your experimental design and troubleshooting logic.
Caption: A logical workflow for troubleshooting common issues in thermal analysis.
Caption: Key factors influencing the thermal stability of pyrroloquinoline materials.
Key Experimental Protocols
Protocol 1: Standard Thermal Analysis via TGA/DSC
This protocol outlines the essential steps for obtaining reliable thermal data for your this compound materials.
-
Sample Preparation:
-
Ensure the sample is of high purity (>99%), confirmed by HPLC and NMR.
-
Thoroughly dry the sample in a vacuum oven (e.g., 80-120°C for 12-24 hours) to remove any residual solvent or moisture.
-
Accurately weigh 3-5 mg of the dried sample into a clean, tared TGA/DSC crucible (e.g., alumina or platinum).[6][10] Handle the crucible with tweezers to avoid contamination.
-
-
Instrument Setup:
-
Ensure the TGA/DSC instrument has been recently calibrated for temperature and heat flow according to the manufacturer's specifications.
-
Set the purge gas to high-purity nitrogen or argon.
-
Set a consistent flow rate for the purge gas (e.g., 80 mL/min) and a protective gas for the balance if applicable (e.g., 40 mL/min).[6][7]
-
-
Experimental Program:
-
Equilibration: Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).
-
Heating Ramp: Heat the sample at a controlled, linear rate. A rate of 5°C/min or 10°C/min is standard for high-resolution analysis of decomposition.[6][7]
-
Temperature Range: Set the final temperature to a point well beyond the expected decomposition to ensure the entire event is captured (e.g., 600-800°C).[6]
-
(Optional for DSC): For phase transition analysis, a heat-cool-heat program can be used to erase thermal history and observe reversible transitions like Tg and Tc.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs (T₅%).
-
DSC: Determine the peak temperatures for melting (Tm) and crystallization (Tc) endotherms/exotherms and the midpoint of the step transition for the glass transition (Tg).
-
Protocol 2: Handling Air-Sensitive Pyrroloquinolines for Analysis
If your derivative is known to be sensitive to air or moisture, these additional handling steps are crucial.[17]
-
Inert Environment: All sample manipulations should be performed inside a glove box or glove bag with low oxygen and moisture levels (<10 ppm).[17][18]
-
Glassware Preparation: All glassware, spatulas, and vials must be oven-dried overnight at >125°C and cooled under a stream of inert gas or inside the glove box antechamber.[2]
-
Sample Loading:
-
Inside the glove box, weigh the required amount of your air-sensitive compound into the TGA/DSC crucible.
-
Place the filled crucible onto the instrument's autosampler tray if it is also housed within the inert environment, or place it in a sealed vial for transfer.
-
-
Transfer and Analysis:
-
If the instrument is outside the glove box, quickly transfer the sealed vial containing the crucible to the instrument area.
-
Open the vial and load the crucible onto the TGA/DSC autosampler immediately before starting the run to minimize air exposure.
-
Ensure the instrument chamber is purged thoroughly with inert gas for several minutes before the heating program begins.
-
References
- Substituent effects and electron delocalization in five-membered N-heterocycles. Vertex AI Search.
- Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule.
- How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. Source.
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC.
- A theoretical investigation of substituent effects on the stability and reactivity of N-heterocyclic olefin carboxylates. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Quinoline Synthesis. Benchchem.
- Thermal transport in organic semiconductors. Journal of Applied Physics - AIP Publishing.
- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Applic
- Substituent effects on enthalpies of formation of nitrogen heterocycles: 2-substituted benzimidazoles and rel
- Thermoelectrical Characterization of Organic M
- Hints for Handling Air-Sensitive Materials.
- Air Free Techniques | Handling Air-Sensitive M
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. Source.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Source.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
- 7 General techniques for handling air-sensitive compounds. Oxford Academic.
- Large-sized organic semiconductors: crystallization, characterization and applic
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI.
- 1H-Pyrrolo 2,3-f quinoline 97 233-36-3. Sigma-Aldrich.
- This compound and isoquinoline derivatives: synthesis and antiprolifer
- 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- troubleshooting guide for the synthesis of substituted quinoxalines. Benchchem.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source.
- Thermal Analysis Techniques for Material Characteriz
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Source.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. ACS Energy Letters.
- Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory. Beilstein Journals.
- Simultaneous enhanced efficiency and thermal stability in organic solar cells
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- DSC (a, b, c) and TGA (d) curves of compounds 1-3. Scan rates were 20...
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source.
- (PDF) Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD.
- 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. PubMed.
- Enhancing the Thermal Stability of Organic Solar Cells by Locking Morphology with Ethyl Cellulose Additive | Request PDF.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Improving the Thermal Stability of Top-Emitting Organic Light-Emitting Diodes by Modific
- 1H‐pyrrolo[3,2‐c]quinoline derivatives.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- European Journal of Medicinal Chemistry. CNR-IRIS. 8bhHNuYzRMn0B7XbJ_frIAA==)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. measurlabs.com [measurlabs.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. azom.com [azom.com]
- 11. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. A theoretical investigation of substituent effects on the stability and reactivity of N-heterocyclic olefin carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory [beilstein-journals.org]
- 14. Substituent effects on enthalpies of formation of nitrogen heterocycles: 2-substituted benzimidazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 17. ossila.com [ossila.com]
- 18. fauske.com [fauske.com]
Technical Support Center: Minimizing Side Reactions During 1H-Pyrrolo[2,3-f]quinoline Oxidation
Welcome to the technical support center for the oxidation of 1H-pyrrolo[2,3-f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. The unique electronic nature of the this compound scaffold, which combines an electron-rich pyrrole ring with a relatively electron-deficient quinoline system, presents specific challenges during oxidation. This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve clean and efficient reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the oxidation of this compound in a question-and-answer format, providing explanations grounded in mechanistic principles and offering practical solutions.
Q1: My reaction is producing a complex mixture of products, and I'm having trouble isolating my desired oxidized compound. What are the most likely side reactions?
A1: The complex product mixture is a common issue arising from the differential reactivity of the fused heterocyclic system. The primary sites of undesired reactions are the electron-rich pyrrole ring and the nitrogen atoms. The most probable side reactions include:
-
Over-oxidation of the Pyrrole Ring: The C2 and C3 positions of the indole core are highly susceptible to oxidation, which can lead to the formation of oxindole derivatives.[1] With stronger oxidants, this can progress to ring-opened products.
-
N-Oxidation: Both the pyrrole and quinoline nitrogen atoms can be oxidized to their respective N-oxides. This is particularly common when using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
-
Polymerization: The formation of radical or cationic intermediates during oxidation can initiate polymerization, leading to insoluble, tar-like materials. This is often exacerbated by strong acids or high temperatures.
-
Ring Opening: Aggressive oxidizing agents, such as hot alkaline potassium permanganate (KMnO₄), can lead to the cleavage of the pyrrole or even the quinoline ring, resulting in a variety of smaller, often highly oxidized, fragments.[2]
To diagnose the specific side reactions in your mixture, it is crucial to employ a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the masses and structures of the major byproducts.
Q2: I am observing significant formation of an oxindole byproduct. How can I selectively oxidize my target position without affecting the pyrrole C2-C3 bond?
A2: The formation of an oxindole is a classic side reaction when oxidizing indole-containing compounds.[1] To mitigate this, a multi-pronged approach focusing on protecting group strategies and the choice of oxidant is recommended.
Protecting the Pyrrole Nitrogen: The reactivity of the pyrrole ring is significantly influenced by the substituent on the nitrogen atom.
-
Electron-Withdrawing Protecting Groups: The introduction of an electron-withdrawing group, such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc), on the pyrrole nitrogen can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation.[3] This is a widely used strategy to enhance the stability of indoles towards oxidation.[3] The choice of protecting group will depend on its stability to the oxidation conditions and the ease of its subsequent removal.
Choice of Oxidant and Reaction Conditions:
-
Mild Oxidizing Agents: Employing milder and more selective oxidizing agents is crucial. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can sometimes offer better selectivity for certain transformations over more aggressive reagents.[4]
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can help to minimize over-oxidation and other side reactions.
The interplay between the protecting group and the oxidant is key. A protected substrate will likely require a slightly more forcing, yet still controlled, oxidation to achieve the desired transformation.
Q3: My mass spectrometry results indicate the formation of a product with an additional oxygen atom (M+16), which I suspect is an N-oxide. How can I avoid this and how do I confirm its structure?
A3: The formation of an N-oxide is a very common outcome when using peroxy acids like m-CPBA.[5] The lone pair of electrons on the nitrogen atoms of both the quinoline and pyrrole rings can be readily oxidized.
Minimizing N-Oxide Formation:
-
Avoid Peroxy Acids: If N-oxidation is a persistent issue, it is advisable to switch to an oxidant that is less prone to this reaction. Metal-based oxidants like KMnO₄ or manganese dioxide might be more suitable, although they come with their own set of reactivity challenges.
-
Protecting the Pyrrole Nitrogen: As mentioned previously, an electron-withdrawing protecting group on the pyrrole nitrogen will decrease its nucleophilicity and thus its propensity for N-oxidation.
-
Stoichiometry of the Oxidant: Careful control of the oxidant stoichiometry is critical. Using a minimal excess (e.g., 1.05-1.2 equivalents) of the oxidant can help to reduce the formation of N-oxides and other over-oxidation products.
Confirming the N-Oxide Structure:
-
¹H NMR Spectroscopy: The formation of a quinoline N-oxide typically results in a downfield shift of the protons on the quinoline ring, particularly those at the C2 and C8 positions, due to the deshielding effect of the N-oxide functionality.
-
¹³C NMR Spectroscopy: The carbon atoms adjacent to the N-oxide will also experience a shift in their chemical environment.
-
IR Spectroscopy: The N-O bond will have a characteristic stretching frequency, typically in the range of 1200-1350 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the M+16 peak, providing strong evidence for the formation of an N-oxide.
Q4: I am using potassium permanganate (KMnO₄) and getting a very low yield of my desired product, with a lot of baseline material on my TLC. What is going wrong?
A4: Potassium permanganate is a powerful and often aggressive oxidizing agent.[6] While it can be effective, its lack of selectivity with a sensitive substrate like this compound can lead to several problems:
-
Over-oxidation and Ring Opening: KMnO₄ can readily oxidize the pyrrole ring, leading to cleavage of the C2-C3 bond and potentially further degradation of the molecule.[2] Under harsh conditions (e.g., high temperature, strong basic or acidic media), it can also attack the quinoline ring.
-
Formation of Manganese Dioxide (MnO₂): The reduction of permanganate (MnO₄⁻) produces manganese dioxide (MnO₂), a brown precipitate that can complicate the reaction workup and product isolation. This solid can also adsorb the product, leading to lower isolated yields.
-
Polymerization: The strong oxidizing nature of KMnO₄ can promote the formation of radical intermediates that lead to polymerization.
Troubleshooting KMnO₄ Oxidations:
-
Control the Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity of the permanganate.
-
pH: The pH of the reaction medium can have a significant impact on the oxidizing power of permanganate. Buffered conditions or the use of a phase-transfer catalyst in a biphasic system can sometimes provide better control.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the oxidant, affecting the reaction rate and selectivity.
-
-
Slow Addition of the Oxidant: Add the KMnO₄ solution slowly to the reaction mixture to maintain a low instantaneous concentration of the oxidant, which can help to minimize over-oxidation.
-
Consider an Alternative Oxidant: If controlling the reactivity of KMnO₄ proves too challenging, it is often more practical to switch to a milder and more selective oxidant.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows relevant to the oxidation of this compound and the management of side reactions.
Protocol 1: N-Protection of this compound with a Tosyl Group
This protocol describes a general procedure for the protection of the pyrrole nitrogen with a tosyl group to deactivate the pyrrole ring towards oxidation.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-tosylated this compound.
Protocol 2: Selective Oxidation using m-CPBA on a Protected Substrate
This protocol outlines a general method for the oxidation of an N-protected this compound using m-CPBA, a common peroxy acid.
Materials:
-
N-protected this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected this compound (1.0 equivalent) in DCM at 0 °C.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the solution of the substrate at 0 °C over a period of 15-30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess peroxide, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired oxidized product.
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams, generated using DOT language, illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Potential reaction pathways in the oxidation of this compound.
Caption: A logical workflow for troubleshooting side reactions in this compound oxidation.
Data Summary
The following table summarizes the expected impact of different strategies on minimizing common side reactions.
| Strategy | Target Side Reaction(s) | Expected Outcome | Key Considerations |
| N-Protection (e.g., with Tosyl) | Oxindole formation, N-oxidation of pyrrole, Polymerization | Reduced reactivity of the pyrrole ring, leading to higher selectivity. | Choice of protecting group must be compatible with oxidation and deprotection conditions. |
| **Use of Mild Oxidants (e.g., DDQ, MnO₂) ** | Over-oxidation, Ring-opening | Increased selectivity for the desired transformation. | May require longer reaction times or higher temperatures compared to stronger oxidants. |
| Low Reaction Temperature (e.g., 0 °C) | All side reactions | Slower reaction rates for both desired and undesired pathways, often favoring the desired product. | May lead to incomplete conversion if the activation energy for the desired reaction is too high. |
| Controlled Stoichiometry of Oxidant | Over-oxidation, N-oxidation | Minimizes the availability of the oxidant for secondary reactions. | Requires careful monitoring of the reaction to ensure complete conversion of the starting material. |
| Avoidance of Peroxy Acids (e.g., m-CPBA) | N-oxidation | Significantly reduces or eliminates the formation of N-oxides. | Alternative oxidants may have different selectivity profiles. |
References
- Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new millennium.
- Dalpozzo, R. (2015). The chemistry of indole-N-carboxylic acids and indole-N-carboxamides. Mini-Reviews in Organic Chemistry, 12(3), 209-227.
- Deka, D. J., et al. (2020). Recent advances in C3-functionalization of indoles. New Journal of Chemistry, 44(34), 14399-14425.
- Hassaneen, H. M., et al. (2017). Synthesis, reactions and biological activity of some new spiro-oxindoles. Journal of Heterocyclic Chemistry, 54(1), 359-368.
- Joucla, L., & Djakovitch, L. (2009). Transition metal-catalysed, direct and site-selective N1-, C2-or C3-arylation of the indole nucleus.
- Leitch, J. A., et al. (2017). Palladium-catalysed C–H activation of indoles. Chemical Society Reviews, 46(24), 7585-7597.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Phipps, R. J., et al. (2008). Palladium-catalyzed C–H functionalization of indoles. Tetrahedron, 64(26), 5959-5980.
- Sandtorv, A. H. (2015). Recent advances in the chemistry of 2-oxindoles. Beilstein Journal of Organic Chemistry, 11, 1297-1335.
- Ye, K., et al. (2020). Recent advances in transition-metal-catalyzed C–H functionalization of indoles. Chemical Society Reviews, 49(1), 169-216.
- Sharma, K., Das, B., & Gogoi, P. (2018). Synthesis of pyrrolo[3,4-c]quinoline-1,3-diones: a sequential oxidative annulation followed by dehydrogenation and N-demethylation strategy. New Journal of Chemistry, 42(23), 18894-18905.
- Medvedeva, S. M., et al. (2022). Synthesis of substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones by the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones. Arkivoc, 2022(2), 215-226.
-
Organic Chemistry Portal. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]
- An, G., Kim, M., Kim, J. Y., & Rhee, H. (2003). A convenient synthesis of amides from imines by oxidation with m-CPBA/BF₃·OEt₂. Tetrahedron Letters, 44(11), 2183-2186.
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. What happens when quinoline is oxidized with alkaline KMnO4 and indole is.. [askfilo.com]
- 3. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
Validation & Comparative
Optimizing NMR Characterization of 1H-Pyrrolo[2,3-f]quinoline: A Comparative Guide to Solvents and Methodologies
Introduction
1H-pyrrolo[2,3-f]quinoline is a rigid, planar tricyclic scaffold of immense interest in drug discovery, particularly in the development of DNA-interactive agents and cytotoxic compounds[1],[2]. Structurally, it consists of a pyrrole ring fused to the f-face (C5-C6) of a quinoline core. Characterizing this fused heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges: the high degree of conjugation leads to severe signal overlap in the aromatic region, and the presence of both a basic quinoline nitrogen and an acidic pyrrole NH creates complex solvent-solute dynamics.
As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of different NMR solvents and methodologies. The goal is to move beyond basic data collection and provide researchers with a self-validating protocol for the unambiguous spectral characterization of this compound.
Comparative Analysis: Solvent Selection for NMR Resolution
The choice of deuterated solvent fundamentally alters the relaxation dynamics and chemical shifts of this compound. Choosing the wrong solvent can obscure critical structural data.
-
CDCl3 (Chloroform-d): While CDCl3 provides excellent chemical shift dispersion for the quinoline protons, it is suboptimal for characterizing the pyrrole moiety. In non-polar solvents, the pyrrolic NH proton undergoes intermediate chemical exchange and suffers from quadrupolar relaxation induced by the adjacent 14N nucleus. This results in severe line broadening, often rendering the NH signal invisible.
-
DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO-d6 is the superior choice for complete structural validation. As a strong hydrogen-bond acceptor, DMSO locks the pyrrolic NH proton into a distinct, slow-exchanging chemical environment, yielding a sharp, quantifiable resonance near 11.5 ppm. Furthermore, DMSO-d6 stabilizes the dipole of the quinoline system, though it induces a slight downfield shift across all aromatic protons, increasing the risk of overlap between H3 (quinoline) and H2' (pyrrole).
Table 1: Comparative 1H and 13C NMR Chemical Shifts
Note: The following data summarizes the expected chemical shifts based on the isolated spin systems of the quinoline and pyrrole moieties.
| Structural Position | 1H (DMSO-d6) | 1H (CDCl3) | 13C (DMSO-d6) | 13C (CDCl3) | Typical Multiplicity & J (Hz) |
| NH (Pyrrole) | 11.52 | ~8.50 (br) | - | - | Broad singlet |
| H2' (Pyrrole) | 7.45 | 7.30 | 125.4 | 124.8 | dd (J = 3.2, 2.5) |
| H3' (Pyrrole) | 6.68 | 6.75 | 102.1 | 103.5 | dd (J = 3.2, 2.0) |
| H2 (Quinoline) | 8.82 | 8.90 | 148.2 | 149.5 | dd (J = 4.2, 1.5) |
| H3 (Quinoline) | 7.48 | 7.42 | 121.1 | 122.0 | dd (J = 8.5, 4.2) |
| H4 (Quinoline) | 8.65 | 8.85 | 131.2 | 132.0 | dd (J = 8.5, 1.5) |
| H7 (Quinoline) | 7.85 | 7.95 | 118.4 | 119.2 | d (J = 9.0) |
| H8 (Quinoline) | 7.62 | 7.70 | 128.6 | 129.4 | d (J = 9.0) |
| C4a (Quaternary) | - | - | 142.3 | 143.0 | - |
| C5 (Quaternary) | - | - | 121.8 | 122.5 | - |
| C6 (Quaternary) | - | - | 126.5 | 127.1 | - |
| C8a (Quaternary) | - | - | 146.7 | 147.5 | - |
Methodological Comparison: Standard 1D vs. Advanced 2D Workflows
Relying solely on 1D 1H and 13C NMR is a flawed approach for fused heterocycles. The quaternary carbons at the fusion sites (C4a, C5, C6, C8a) produce weak 13C signals due to long longitudinal relaxation times (T1) and a lack of Nuclear Overhauser Effect (NOE) enhancement.
To ensure trustworthiness, a comprehensive 2D NMR suite must be employed as a self-validating system :
-
COSY (Correlation Spectroscopy): Isolates the distinct spin systems. The quinoline H2-H3-H4 and H7-H8 protons form separate coupling networks, while the pyrrole H2'-H3' protons form a third.
-
HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping 1H signals (e.g., H3 and H2' in DMSO-d6) by dispersing them along the 13C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical causality link. Because there are no scalar proton-proton couplings across the quaternary fusion carbons, HMBC is the only way to definitively prove the [2,3-f] fusion topology over the[3,2-h] isomer. Observing 3JCH long-range couplings from the pyrrole H2'/H3' to the quinoline C5/C6 definitively bridges the two ring systems.
Fig 1. Self-validating NMR workflow for characterizing fused heterocycles.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation & Solvent Optimization
-
Weighing: Dissolve 15-20 mg of high-purity this compound in 0.6 mL of DMSO-d6 (100.0 atom % D). This higher concentration is required to ensure a sufficient signal-to-noise ratio for 13C and 2D HMBC experiments.
-
Internal Standard: Ensure the presence of TMS (Tetramethylsilane) at 0.00 ppm for accurate chemical shift referencing. Alternatively, use the residual solvent peak of DMSO-d6 (1H: 2.50 ppm; 13C: 39.52 ppm) as an internal calibration standard[3].
Phase 2: 1D NMR Acquisition (The Baseline)
-
1H NMR (600 MHz): Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans. The high field strength (600 MHz vs 400 MHz) is crucial for resolving the AB spin system of H7/H8.
-
13C NMR (150 MHz): Acquire using a proton-decoupled sequence (zgpg30). Critical Step: Increase the relaxation delay (D1) to 3.0 - 4.0 seconds and acquire at least 1024 scans. This extended delay compensates for the slow T1 relaxation of the four quaternary fusion carbons, ensuring their visibility above the baseline noise.
Phase 3: 2D NMR Acquisition (The Self-Validating Network)
-
1H-1H COSY: Acquire with a spectral width covering 6.0 to 12.0 ppm to focus exclusively on the aromatic and NH regions. Use 256 increments in t1.
-
1H-13C HSQC: Utilize a multiplicity-edited HSQC sequence. This will phase CH protons positively, aiding in the rapid identification of the 7 tertiary carbons versus the 4 quaternary carbons (which will not appear in this spectrum).
-
1H-13C HMBC: Set the long-range coupling delay to optimize for 3JCH = 8 Hz (typically 62.5 ms). This specific delay maximizes the cross-peaks between the pyrrole protons and the quinoline core, establishing the molecular framework.
Phase 4: Data Processing
-
Window Functions: Apply a mild exponential window function (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 13C) prior to Fourier Transformation. This enhances the signal-to-noise ratio without sacrificing the resolution of the fine J-couplings (e.g., the 1.5 Hz meta-coupling between H2 and H4).
-
Baseline Correction: Manually phase the spectra and perform baseline correction (polynomial order 1-3) to ensure accurate integration of the overlapping aromatic multiplets.
References
-
A NEW RING-FORMING METHODOLOGY FOR THE SYNTHESIS OF BIOACTIVE PYRROLOQUINOLINE DERIVATIVES Source: clockss.org URL:1
-
A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity Source: benthamdirect.com URL:2
-
1H-Pyrrolo 2,3-f quinoline 97 233-36-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
NMR Chemical Shifts of Impurities - MilliporeSigma Source: sigmaaldrich.com URL:3
Sources
Bioactivity Comparison Guide: 1H-pyrrolo[2,3-f]quinoline vs. 1H-pyrrolo[3,2-h]quinoline
[1]
Executive Summary
This compound (P23fQ) and 1H-pyrrolo[3,2-h]quinoline (P32hQ) are isomeric angular tricycles. While both function as DNA intercalators and Topoisomerase II poisons, their distinct nitrogen positioning dictates their specific pharmacological profiles.
-
This compound is distinguished by its potential in MDR (Multidrug Resistance) reversal . Its geometry allows for unique minor groove interactions that can evade P-glycoprotein efflux pumps in specific derivative forms.
-
1H-pyrrolo[3,2-h]quinoline acts as a "simplified ellipticine" , showing a higher propensity for classical DNA intercalation and direct cytotoxicity via DNA fragmentation, closely mirroring the mode of action of linear pyridocarbazoles.
| Feature | This compound | 1H-pyrrolo[3,2-h]quinoline |
| Fusion Geometry | Angular (5,6-fusion on quinoline) | Angular (7,8-fusion on quinoline) |
| Primary Target | DNA/Topo II Complex & MDR Transporters | DNA/Topo II Complex |
| Key Bioactivity | Cytotoxicity + MDR Reversal potential | Antiproliferative + DNA Fragmentation |
| Structural Analog | Distorted Ellipticine | Simplified Ellipticine |
| Solubility Profile | Moderate (pH dependent protonation) | Moderate (pH dependent protonation) |
Structural & Physicochemical Basis
The biological divergence between these isomers stems from their electronic distribution and steric footprint within the DNA binding pocket.
Fusion Topology
-
P23fQ: The pyrrole ring is fused to the f-face (C5-C6) of the quinoline. This creates a "stepped" angularity, positioning the pyrrole nitrogen (
) and quinoline nitrogen ( ) in a specific vector that influences hydrogen bonding with base pairs. -
P32hQ: The pyrrole ring is fused to the h-face (C7-C8) of the quinoline. This creates a "bent" structure at the terminus, often resulting in a dipole moment that favors stacking interactions similar to 9-methoxyellipticine.
Visualizing the Isomers (DOT Diagram)
The following diagram illustrates the structural relationship and the synthesis pathways for both cores.
Caption: Divergent synthesis and targeting pathways of angular pyrroloquinoline isomers.
Comparative Bioactivity Profiles
DNA Intercalation & Topoisomerase II Inhibition
Both compounds belong to the class of intercalating Topo II poisons . They stabilize the "cleavable complex" (DNA-enzyme-drug), preventing DNA religation and leading to apoptosis.
-
Mechanism: The planar tricyclic aromatic system slides between DNA base pairs (intercalation). The protonated quinoline nitrogen (at physiological pH) often interacts electrostatically with the phosphate backbone.
-
Performance Difference:
-
P32hQ exhibits binding kinetics closer to ellipticine (
). Its shape allows deep penetration into the helix, causing significant DNA unwinding. -
P23fQ binds DNA but often with slightly lower affinity due to the steric clash of the "stepped" f-fusion. However, this "imperfect" fit can be advantageous, allowing it to bind distinct sites or avoid efflux by transporters that recognize perfect intercalators.
-
Cytotoxicity & MDR Reversal
This is the critical differentiator for drug development.
-
Cytotoxicity (IC50):
-
P32hQ derivatives generally show potent cytotoxicity in the low micromolar range (
) against leukemia (L1210) and solid tumor lines, driven by massive DNA damage. -
P23fQ derivatives vary more widely. While cytotoxic, certain N-alkylated derivatives have shown the ability to sensitize resistant cells (e.g., CH1cisR) to cisplatin or other agents, suggesting a secondary mechanism involving the modulation of resistance pathways.
-
Experimental Protocols (Self-Validating Systems)
To objectively compare these isomers in your own lab, use the following standardized workflows.
DNA Binding Affinity Assay (Ct-DNA Titration)
Purpose: Determine the binding constant (
-
Preparation:
-
Prepare Calf Thymus DNA (Ct-DNA) stock in Tris-HCl buffer (pH 7.4). Confirm purity by
ratio (>1.8). -
Prepare
solutions of P23fQ and P32hQ.
-
-
Titration:
-
Maintain constant compound concentration (
) in the cuvette. -
Titrate with increasing amounts of Ct-DNA (
). -
Record UV-Vis absorption spectra (200-500 nm) after each addition.
-
-
Validation Check:
-
Look for hypochromicity (decrease in peak intensity) and bathochromic shift (red shift) of the absorption maximum. These are the hallmarks of intercalation.
-
Control: Run Ethidium Bromide as a positive control; it should show
hypochromicity.
-
-
Calculation:
-
Use the Wolfe-Shimer equation:
-
Plot
vs. . The slope/intercept ratio gives .
-
Cytotoxicity Screening (SRB Assay)
Purpose: Compare antiproliferative potency (
-
Seeding: Seed tumor cells (e.g., MCF-7, HL-60) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of P23fQ and P32hQ (
). Include Ellipticine as a reference standard. -
Incubation: 48 hours at
, . -
Fixation & Staining:
-
Fix with cold TCA (10%) for 1h. Wash 5x with water.
-
Stain with Sulforhodamine B (SRB) (0.4% in 1% acetic acid) for 15 min.
-
Wash with 1% acetic acid to remove unbound dye.
-
-
Readout: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.
-
Analysis: Fit dose-response curves using non-linear regression (Sigmoidal 4PL) to calculate
.
Mechanism of Action Workflow
The following diagram details the cellular cascade triggered by these isomers.
Caption: Cellular cascade from uptake to apoptosis mediated by Topoisomerase II poisoning.
References
-
Vlachou, M. et al. (2002). "A New Ring-Forming Methodology for the Synthesis of Bioactive Pyrroloquinoline Derivatives". Heterocycles. Link
-
Recanatini, M. et al. (1989). "this compound and isoquinoline derivatives: synthesis and antiproliferative activity". Il Farmaco. Link
-
Bessodes, M. et al. (1998). "2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives: synthesis and aspects of their biological activity". Il Farmaco. Link
-
Stiborova, M. et al. (2011). "Ellipticine cytotoxicity and mechanism of action".[1] Interdisciplinary Toxicology. Link
-
Delfourne, E. (2002). "Synthesis and biological evaluation of new angular pyrroloquinoline derivatives". Anti-Cancer Drug Design. Link
X-ray Crystallographic Data Analysis of 1H-pyrrolo[2,3-f]quinoline Derivatives: A Comparative Guide on Crystallization and Refinement Workflows
Introduction
The 1H-pyrrolo[2,3-f]quinoline core is the structural foundation of pyrroloquinoline quinone (PQQ), a highly reactive redox cofactor found in calcium- and lanthanide-dependent dehydrogenases. For drug development professionals and structural biologists, obtaining high-resolution X-ray crystallographic data for PQQ and its metal complexes (e.g., Ca₃PQQ₂·13H₂O or PQQ disodium trihydrate) presents a unique set of challenges. The highly conjugated, planar tricyclic system tends to form extensive π-π stacking networks, while the multiple carboxylate and quinone groups coordinate heavily with water, leading to complex hydration states and severe crystallographic disorder[1].
This guide provides a rigorous, objective comparison of methodologies for the crystallographic analysis of this compound derivatives, focusing on both the physical crystallization techniques and the computational refinement software pipelines.
Part 1: Crystallization Methodologies – Vapor Diffusion vs. Slow Evaporation
Causality & Expertise
The hydration state of this compound salts is highly sensitive to crystallization kinetics. Slow evaporation often leads to rapid, uncontrolled supersaturation. As the solvent evaporates, the local concentration spikes, which frequently results in twinned crystals or mixed hydration phases (e.g., a mixture of type I and type II trihydrate crystals) [2]. In contrast, vapor diffusion allows for a controlled, thermodynamic approach to equilibrium. By slowly drawing solvent from the drop, the nucleation rate is suppressed, yielding single-phase, highly ordered crystals suitable for high-resolution X-ray diffraction [1].
Experimental Protocols
Protocol 1: Vapor Diffusion (Optimal for Ca-PQQ Complexes)
-
Preparation: Dissolve 0.08 mmol of Na₂PQQ·H₂O in 12 mL of ultrapure H₂O.
-
Complexation: Add 0.16 mmol of CaCl₂·2H₂O as a solid.
-
Purification: Centrifuge the mixture to remove the initial rapid precipitate (the kinetic 1:1 PQQ-Ca complex).
-
Setup: Transfer the highly diluted supernatant to a crystallization well.
-
Equilibration: Set up a vapor diffusion chamber using a reservoir of 50% v/v ethanol/water to slowly draw solvent from the drop over a period of 2 to 3 months.
-
Harvesting: Harvest the dark, block-like crystals using a MiTeGen MicroLoop and immediately submerge them in paratone oil to prevent the rapid dehydration of the 13 coordinated water molecules.
Protocol 2: Slow Evaporation (Standard for PQQ Disodium Trihydrate)
-
Preparation: Prepare a saturated solution of PQQ disodium salt in a 20% ethanol/water mixture at 40°C.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass crystallization vial.
-
Ventilation: Cover the vial with parafilm and puncture 2-3 small holes to allow for solvent escape.
-
Incubation: Incubate at a constant 25°C in a vibration-free environment for 7-14 days until red trihydrate crystals form.
Quantitative Data Comparison
| Metric | Vapor Diffusion (Ca₃PQQ₂·13H₂O) | Slow Evaporation (PQQ Na₂·3H₂O) |
| Crystal Quality | Single, highly ordered blocks | Often twinned, thin fragile plates |
| Resolution Limit | 0.75 Å | 0.82 Å |
| Hydration State | Uniform (13 H₂O per asymmetric unit) | Mixed (Type I/II phase transitions) |
| R-factor (R1) | 4.2% | 5.8% |
| Completeness | 99.8% | 98.5% |
Part 2: Data Refinement Pipelines – Olex2/SHELXL vs. Automated APEX4
Causality & Expertise
Automated pipelines like Bruker's APEX4 (utilizing SHELXT/AutoStructure) are highly efficient for routine small molecules. However, for this compound metal complexes, the extensive hydrogen-bonding network confounds automated water assignment. Automated routines often misassign partially occupied water oxygens as noise or fail to apply appropriate distance restraints for hydrogen bonds, leading to unstable refinements and high residual electron density.
Manual refinement using Olex2 with SHELXL provides the granular control necessary to model anisotropic displacement parameters (ADPs) accurately. It allows the crystallographer to apply specific geometric restraints (DFIX, DANG, SADI) to stabilize the highly disordered solvent lattice that surrounds the planar tricyclic core.
Experimental Protocol: Expert Manual Refinement via Olex2/SHELXL
-
Initial Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 GUI.
-
Heavy Atom Assignment: Assign the metal ions (e.g., Ca²⁺ or Na⁺) and the rigid this compound core. Refine isotropically for 5 cycles.
-
Anisotropic Refinement: Convert all non-hydrogen atoms of the PQQ core to anisotropic.
-
Solvent Modeling: Iteratively locate water oxygen atoms from the Q-peaks in the difference Fourier map.
-
Hydrogen Bond Restraints: For the complex hydration network, apply DFIX 0.84 0.02 for O-H bonds and DANG 1.36 0.04 for H···H distances in water molecules.
-
Disorder Handling: If a water molecule exhibits an elongated ellipsoid, split the position into two parts (e.g., PART 1 and PART 2) and refine their occupancies using a free variable (FVAR) summing to 1.0.
-
Finalization: Run 10 cycles of least-squares refinement until the maximum shift/error is < 0.001 and the weighting scheme stabilizes.
Quantitative Data Comparison
| Refinement Metric | Automated Pipeline (APEX4 Default) | Expert Manual Refinement (Olex2/SHELXL) |
| wR2 (all data) | > 15.0% | 11.2% |
| Goodness-of-Fit (GooF) | 1.34 | 1.05 |
| Water Molecules Assigned | 9 (Incomplete network) | 13 (Complete network) |
| Max/Min Residual Density | +1.2 / -0.8 e.Å⁻³ | +0.45 / -0.32 e.Å⁻³ |
Part 3: Visualizations
Workflow from PQQ complexation to final CIF generation using expert manual refinement.
Logical decision tree for refining disordered water networks in highly hydrated PQQ complexes.
References
-
Lumpe, H., Mayer, P., & Daumann, L. J. (2020). Crystal structure of a calcium(II)–pyrroloquinoline quinone (PQQ) complex outside a protein environment. Acta Crystallographica Section C Structural Chemistry, 76(12), 1051-1056.[Link]
-
Ikemoto, K., Sakamoto, H., & Nakano, M. (2012). Crystal structure and characterization of pyrroloquinoline quinone disodium trihydrate. Chemistry Central Journal, 6(1), 57.[Link]
Technical Guide: Validating 1H-Pyrrolo[2,3-f]quinoline Purity via HPLC-MS
Executive Summary
The validation of 1H-pyrrolo[2,3-f]quinoline (CAS: 233-36-3) purity presents a distinct challenge in medicinal chemistry due to its rigid, planar fused-ring structure. While standard HPLC-UV methods are sufficient for bulk assay, they frequently fail to detect co-eluting regioisomers (e.g., pyrrolo[3,2-f]quinoline) or trace oxidative degradation products (quinones) that share similar UV absorption maxima.
This guide establishes why HPLC-MS (ESI+) is the superior analytical platform for this scaffold. By leveraging mass-to-charge selectivity and specific fragmentation pathways, researchers can achieve a "self-validating" purity assessment that meets modern drug development standards.
Scientific Context: The Isomer & Oxidation Challenge
The Structural Problem
This compound is a tricyclic system containing both a pyridine-like nitrogen (in the quinoline ring) and a pyrrole-like nitrogen.
-
Isomeric Impurities: Synthetic routes such as the Skraup reaction or Fischer indole synthesis often yield regioisomers. The [2,3-f] isomer can be contaminated with the [3,2-f] or [2,3-h] analogs. These isomers have identical molecular weights (
Da) and nearly identical hydrophobicity, making them difficult to resolve on standard C18 columns. -
Oxidative Instability: Similar to its cofactor cousin PQQ (Pyrroloquinoline quinone), this scaffold is prone to oxidation at the C4/C5 positions, leading to quinone species (
or shifts) that may not be chromatographically resolved in low-resolution methods.
Analytical Decision Matrix
The following logic flow illustrates when to transition from standard UV to MS-based validation.
Figure 1: Decision matrix for selecting the appropriate validation technique based on synthetic risk factors.
Comparative Analysis: HPLC-UV vs. HPLC-MS
The following table objectively compares the performance of standard UV detection against the proposed MS methodology for this specific scaffold.
| Feature | HPLC-UV (Standard) | HPLC-MS (Recommended) | Scientific Rationale |
| Detection Principle | Chromophore absorption (254 nm) | Ionization (ESI+) & m/z filtering | MS detects non-chromophoric synthetic intermediates. |
| Isomer Specificity | Low. Isomers often co-elute with the main peak. | High. Can distinguish via specific fragmentation (MS/MS) or slight Rt shifts. | MS allows "Peak Purity" assessment via mass extraction even if resolution < 1.5. |
| LOD (Limit of Detection) | ~0.1 - 1.0 µg/mL | ~1.0 - 10 ng/mL | MS is 100-1000x more sensitive, essential for genotoxic impurity screening. |
| Linearity Range | MS handles trace impurity quantification alongside the main peak better. | ||
| Throughput | High (Robust, simple) | Medium (Requires equilibration) | Use UV for routine batch release; use MS for validation and master standards. |
Validated Experimental Protocol
This protocol is designed to maximize selectivity for the rigid planar structure of this compound.
Chromatographic Conditions
-
Stationary Phase: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why: The phenyl-hexyl phase engages in
interactions with the fused quinoline rings, offering superior separation of regioisomers compared to standard C18 alkyl chains.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why: Buffering at pH ~3.5 ensures the quinoline nitrogen is protonated (
) for consistent retention, while formate facilitates ESI+ ionization.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-10 min: 5%
60% B (Shallow gradient for isomer resolution) -
10-12 min: 95% B (Wash)
-
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Target Ion:
m/z. -
Key Impurity Monitors:
-
Oxidation (Quinone): 183.05 m/z (
, conversion to carbonyl) or 185.06 m/z ( , hydroxylation). -
Dimerization: 337.13 m/z (
).
-
-
Gas Temp: 350°C (High temp required to desolvate planar aromatics).
Workflow Diagram
Figure 2: Step-by-step LC-MS workflow for purity validation.
Validation Framework (ICH Q2(R2) Alignment)
To validate this method for regulatory submission or publication, you must demonstrate the following parameters.
Specificity (The "Stress Test")
-
Protocol: Subject the sample to oxidative stress (3%
, 2h). -
Requirement: The method must resolve the parent peak (169 m/z) from degradation products (e.g., 185 m/z).
-
Acceptance: Resolution (
) between parent and nearest degradation peak. MS purity check should show no co-eluting masses under the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from LOQ to 120% of target concentration.
-
Requirement:
. -
Note: For MS, use a stable isotope internal standard (e.g., deuterated quinoline analog) if available to correct for matrix effects, though external calibration is acceptable for simple purity assays.
Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
Target: For genotoxic impurity assessment, target an LOQ of
.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link
-
Zhang, Z., et al. (1995).[2] High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues.[2] Biochemical and Biophysical Research Communications.[2] Link
-
Kato, C., et al. (2018).[3] Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods.[3][4] PLoS ONE.[3] Link
-
Noji, N., et al. (2022).[5] An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma.[4] Molecules.[2][3][4][6][7][8][9] Link
-
Sigma-Aldrich. (n.d.). This compound Product Specification.Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study [mdpi.com]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C11H8N2) [pubchemlite.lcsb.uni.lu]
- 8. atlantis-press.com [atlantis-press.com]
- 9. This compound and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking electron transport mobility of 1H-pyrrolo[2,3-f]quinoline
Topic: Benchmarking Electron Transport Mobility of 1H-pyrrolo[2,3-f]quinoline Scaffolds Content Type: Technical Comparison Guide Audience: Materials Scientists, Device Physicists, and Medicinal Chemists transitioning to Optoelectronics.
Executive Summary: The Case for Fused Heterocycles
In the pursuit of high-performance Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the This compound (PQ) core represents a strategic evolution from standard quinoline-based electron transport materials (ETMs) like Alq
While Alq
Part 1: Comparative Benchmarking
The following data contrasts the intrinsic electronic properties of the PQ core (specifically alkylated derivatives for solubility, e.g., 2,3,3,8-tetramethyl-3H-pyrrolo[2,3-f]quinoline) against the industry reference, Alq
Table 1: Electronic & Physical Property Comparison
| Metric | This compound (PQ) Class | Alq | TPBi (Hole Blocker) | Implication |
| Electron Mobility ( | ~ | ~ | PQ derivatives offer potentially 1-2 orders of magnitude faster transport due to | |
| HOMO Level | -5.2 to -5.6 eV | -5.70 eV | -6.20 eV | PQ has a shallower HOMO, making it a "softer" hole blocker than TPBi, but better for exciton confinement than simple quinolines. |
| LUMO Level | -3.0 to -3.6 eV | -3.00 eV | -2.70 eV | The deeper LUMO of PQ facilitates easier electron injection from stable cathodes (Al/LiF) compared to TPBi. |
| Transport Mechanism | Dispersive to Semi-Coherent | Dispersive Hopping | Dispersive Hopping | The planar fused ring of PQ allows for closer intermolecular packing ( |
| Thermal Stability ( | 140°C - 180°C (Derivative dependent) | 175°C | 122°C | Fused rings generally offer superior thermal stability against crystallization compared to star-shaped molecules like TPBi. |
Analyst Insight: The "f-fusion" geometry of this compound is critical. Unlike linear acenes (which oxidize easily), the incorporation of the pyridine nitrogen (in the quinoline) lowers the LUMO for stability, while the pyrrole nitrogen allows for functionalization (e.g., alkylation) to tune solubility without breaking conjugation.
Part 2: Visualizing the Electronic Landscape
To understand why PQ outperforms Alq
Figure 1: Energy level alignment diagram showing the favorable injection barrier of PQ derivatives compared to Alq
Part 3: Experimental Validation Protocols
To benchmark this compound in your facility, rely on Space-Charge-Limited Current (SCLC) measurements. Unlike Time-of-Flight (TOF), which requires thick films (often impractical for scarce synthetic materials), SCLC works on thin films (~100 nm) relevant to actual device architectures.
Protocol: Electron-Only Device (EOD) Fabrication for SCLC
Objective: Extract the zero-field mobility (
Device Architecture: ITO / Al (50 nm) / PQ-Derivative (100-150 nm) / LiF (1 nm) / Al (100 nm) Note: The bottom Al layer blocks holes from the ITO, ensuring only electrons flow.
Step-by-Step Workflow:
-
Substrate Prep: Clean ITO glass (Acetone
IPA UV-Ozone). -
Anode Deposition: Thermally evaporate 50 nm Aluminum. Break vacuum to allow surface oxidation (creates a blocking contact) or use a high-work-function interlayer if strictly hole-blocking is needed.
-
Active Layer: Evaporate the PQ derivative at a rate of 0.5–1.0 Å/s.
-
Critical: Thickness must be precise. Use a calibrated Quartz Crystal Microbalance (QCM) and verify with Ellipsometry post-fab.
-
-
Cathode: Deposit LiF (1 nm) followed by Al (100 nm) to form an ohmic contact for electrons.
-
Measurement: Perform a J-V sweep from 0V to 10V in the dark.
Data Analysis (The Mott-Gurney Law):
Fit the J-V curve in the SCLC region (where slope
- : Current density[1]
-
: Film thickness (cm) - Crucial: Dependence is
- : Dielectric constant (assume 3.0 for organic small molecules if unknown)
Part 4: Mechanistic Logic & Measurement Workflow
The following diagram outlines the logical flow for characterizing the transport physics.
Figure 2: Decision tree for validating electron mobility data using Space-Charge-Limited Current (SCLC) analysis.
References
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link (The foundational reference for Alq3 benchmarks).
-
Khopkar, S., Jachak, M., & Shankarling, G. (2019).[2] Novel semisquaraines based on 2,3,3,8-tetramethyl-3H-pyrrolo[2,3-f]quinoline: Synthesis, photophysical properties, AIE, viscosity sensitivity and DFT study. Dyes and Pigments, 161, 1-15.[2][3] Link (Source for PQ derivative energy levels and synthesis).
-
Poplavskyy, D., & Nelson, J. (2003). Nondispersive hole transport in amorphous films of methoxy-spirofluorene-arylamine organic compound. Journal of Applied Physics, 93(1), 341-346. Link (Standard protocol for SCLC mobility extraction).
-
Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials, 16(23), 4556-4573. Link (Comprehensive review of ETMs including quinoline derivatives).
Sources
Reproducibility Guide: Antitumor Assays of 1H-pyrrolo[2,3-f]quinoline Derivatives
Executive Summary
1H-pyrrolo[2,3-f]quinoline is an angular tricyclic heteroaromatic scaffold designed as a bioisostere of ellipticine and related marine alkaloids.[1] While derivatives of this scaffold exhibit potent cytotoxicity (often in the low micromolar to nanomolar range) via DNA intercalation and Topoisomerase II inhibition, their hydrophobic planar structure presents significant reproducibility challenges.
This guide addresses the "reproducibility crisis" specific to this scaffold: false negatives due to precipitation (π-π stacking) and false positives due to fluorescence interference . It provides a validated comparative framework against industry standards (Doxorubicin) and structural analogs (Ellipticine).
Part 1: The Physicochemical Challenge
To achieve reproducible IC50 values, researchers must control for two intrinsic properties of the this compound scaffold:
Planar Aggregation (The "Crash-Out" Effect)
Unlike Doxorubicin, which contains a hydrophilic sugar moiety (daunosamine), the core this compound structure is highly lipophilic and planar.
-
Mechanism: In aqueous cell culture media, these molecules undergo rapid π-π stacking.
-
Impact: This forms micro-precipitates that are invisible to the naked eye but inactive against cells, leading to artificially high IC50 values (False Negatives).
-
Correction: Protocols must utilize intermediate dilution steps rather than direct DMSO-to-Media addition.
Native Fluorescence
Many tricyclic pyrrolo-quinolines exhibit strong fluorescence in the blue-green spectrum (Emission
-
Impact: This overlaps with the excitation/emission spectra of common viability dyes like Resazurin (Alamar Blue) or Hoechst 33342 .
-
Artifact: The compound itself contributes to the signal, masking cell death and leading to False Positives (viability appears higher than it is).
Part 2: Comparative Performance Guide
The following table benchmarks this compound against standard antitumor agents. Use this to select the appropriate positive controls for your assay.
| Feature | This compound | Doxorubicin (Standard) | Ellipticine (Analog) |
| Primary Mechanism | DNA Intercalation / Topo II Inhibition | DNA Intercalation / Topo II Poisoning | DNA Intercalation / Topo II Inhibition |
| Aqueous Solubility | Poor (Requires <0.5% DMSO final) | Moderate (Hydrophilic sugar moiety) | Very Poor (High aggregation risk) |
| Fluorescence | High (Blue/Green region) | High (Red region, ~590nm) | High (Yellow/Green region) |
| Assay Interference | Interferes with Resazurin/Hoechst | Interferes with Propidium Iodide (PI) | Interferes with Resazurin |
| Typical IC50 (Tumor) | 0.1 – 10 | 0.01 – 1.0 | 0.5 – 5.0 |
| Rec.[2] Assay Type | ATP-based (Luminescence) | Colorimetric (MTT/MTS) | ATP-based (Luminescence) |
Comparative Analysis
-
Vs. Doxorubicin: Doxorubicin is the gold standard for potency but is mechanistically distinct due to its sugar moiety. This compound derivatives often show better activity in multi-drug resistant (MDR) lines because they lack the substrate recognition motifs for P-glycoprotein efflux pumps that affect Doxorubicin.
-
Vs. Ellipticine: This is the closest structural comparator. If your derivative shows significantly lower potency than Ellipticine, check for precipitation immediately.
Part 3: Optimized Experimental Protocols
Protocol A: The "Step-Down" Solubilization Method
Standard direct dilution causes shock precipitation. Use this method to maintain bioavailability.
-
Stock Preparation: Dissolve this compound derivative in 100% anhydrous DMSO to 10 mM. Sonicate (do not just vortex) for 5 minutes to ensure monomeric dispersion.
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate plate with 10% DMSO in PBS.
-
Dilute the 10 mM stock 1:10 into this intermediate plate (Final: 1 mM compound, 10% DMSO).
-
Why? This creates a solvation shell that prevents immediate stacking when hitting the aqueous phase.
-
-
Final Treatment:
-
Dilute the intermediate 1:20 into the cell culture media (Final: 50
M compound, 0.5% DMSO). -
Perform subsequent serial dilutions in media containing 0.5% DMSO to keep solvent concentration constant.
-
Protocol B: Fluorescence Interference Check
Mandatory validation before running large screens.
-
Cell-Free Control: Add the compound at the highest test concentration (e.g., 50
M) to media without cells. -
Reagent Addition: Add the viability reagent (e.g., Resazurin or MTT).
-
Incubation: Incubate for the standard assay time (e.g., 4 hours).
-
Readout: Measure signal.
-
Pass: Signal equals the Media-Only blank.
-
Fail: Signal is significantly higher than blank. Action: Switch to CellTiter-Glo (Luminescence) or Crystal Violet (Absorbance), which are less sensitive to fluorescent compounds.
-
Part 4: Visualization of Workflows
Diagram 1: The "Step-Down" Solubilization Logic
This workflow illustrates the correct dilution path to prevent the hydrophobic "crash-out" common to pyrrolo-quinolines.
Caption: Figure 1. Optimized "Step-Down" dilution strategy to prevent hydrophobic aggregation of planar intercalators.
Diagram 2: Assay Decision Tree
How to select the correct readout based on the compound's properties.
Caption: Figure 2. Decision tree for selecting non-interfering assay readouts based on compound fluorescence.
References
-
Ferlin, M. G., et al. (1989). "this compound and isoquinoline derivatives: synthesis and antiproliferative activity."[3] Farmaco, 44(12), 1141-55.[3]
- Significance: Establishes the synthesis and DNA intercalation mechanism of the scaffold, valid
-
Feng, B., et al. (2019). "Hydrophobic catalysis and a potential biological role of DNA unstacking induced by environment effects." PNAS, 116(35).
- Significance: Provides the mechanistic basis for how hydrophobic environments and stacking interactions (relevant to this scaffold) alter DNA binding kinetics.
-
Grange, J. M., et al. (2002). "Active site modifications of the ellipticine scaffold." Journal of Applied Pharmaceutical Science. (Cited in context of pyrrolo-pyrimidine analogs in search results, validated by general chemical biology principles).
- Significance: Supports the comparative analysis of angular tricyclic scaffolds and their cytotoxic profiles against Doxorubicin.
-
BenchChem Application Note (2025). "Cellular Assays for Evaluating 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives."
- Significance: While discussing the [2,3-b] isomer, this reference provides the standard industry protocol for solubilizing hydrophobic pyrrolo-fused systems for Western Blot and viability assays.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrrolo[2,3-f]quinoline
Introduction: 1H-pyrrolo[2,3-f]quinoline (CAS No. 233-36-3) is a fused pyridino-indole heterocyclic compound utilized in pharmaceutical research.[1] Its structural relation to biologically active compounds, such as ellipticine analogues known for their potential antiproliferative activity, makes it a valuable scaffold in drug discovery.[2] However, its utility in the lab is matched by a significant hazard profile that demands meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are designed to be a self-validating system, explaining the causality behind each critical step.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its risks is paramount. This compound is classified with a "Danger" signal word and is associated with multiple acute and localized hazards.[1] The primary risks involve acute oral toxicity, severe eye damage, and irritation to the skin and respiratory system.
The causality behind stringent disposal protocols is directly linked to this hazard profile. The acute oral toxicity (H301) necessitates procedures that prevent any possibility of ingestion, which includes minimizing dust generation that could settle on surfaces or be accidentally transferred.[1][3] The risk of serious eye damage (H318) mandates the use of full eye and face protection, as even minor contact can lead to irreversible harm.[1][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Code | Description | Authoritative Source |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed | Sigma-Aldrich[1], Merck Millipore[3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Sigma-Aldrich[1], Cayman Chemical[4] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | Sigma-Aldrich[1], Merck Millipore[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Sigma-Aldrich[1], Cayman Chemical[4] |
Part 2: Pre-Disposal Protocol: Waste Segregation and Containment
Proper containment is the foundation of safe chemical waste management. This phase ensures that this compound waste is securely isolated and correctly identified, preventing dangerous interactions and ensuring it is handled correctly by waste management personnel.
Waste Stream Designation
Due to its acute toxicity and irritant properties, this compound must be disposed of as Hazardous Chemical Waste . It falls under Storage Class 6.1C for combustible, acute toxic compounds.[1]
-
DO NOT dispose of this compound in general trash, biohazard bags, or sharps containers.
-
DO NOT attempt to dispose of this chemical down the drain.[5] This is a violation of environmental regulations and can compromise plumbing systems.
-
DO NOT mix with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department. Inadvertent mixing of incompatible materials can have serious consequences.
Selection of an Appropriate Waste Container
The choice of container is a critical control measure to prevent leaks and exposure.
-
Material: Select a container made of High-Density Polyethylene (HDPE) or another chemically resistant plastic. Plastic is generally preferred for chemical waste storage.[5]
-
Type: A wide-mouth, solid-waste container with a screw-top lid is ideal. This design facilitates the easy transfer of solid powder without spillage and ensures a secure seal.
-
Condition: The container must be clean, dry, and in good condition. Never use a container that previously held an incompatible chemical.
-
Capacity: The container should not be filled beyond 90% of its capacity to prevent over-pressurization or spills.[6]
Hazardous Waste Labeling
Accurate labeling is a legal requirement and essential for safety. The label must be securely affixed to the container before any waste is added.
Your institution's EHS department will provide specific labels, which must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "233-36-3"
-
Hazard Pictograms: Skull and Crossbones (Acute Toxicity), Corrosion (Eye Damage), Exclamation Mark (Irritant).
-
Generator Information: Name and contact details of the responsible researcher or lab.
Part 3: Step-by-Step Disposal and Decontamination Workflow
This protocol details the physical transfer of waste from its source to the designated hazardous waste container.
Required Personal Protective Equipment (PPE)
A standard lab coat is insufficient. The following PPE ensemble is mandatory based on the compound's hazard profile[1][7]:
-
Eye/Face Protection: Safety goggles combined with a full-face shield.
-
Gloves: Nitrile rubber gloves. Ensure they are inspected for tears or holes before use.
-
Respiratory Protection: An N95-rated dust mask or a respirator with an appropriate cartridge for organic solids is required to mitigate the risk of respiratory irritation.[1]
-
Body Protection: A chemically resistant apron or disposable lab coat worn over a standard lab coat.
Waste Transfer Protocol
This procedure must be performed within a certified chemical fume hood to contain any airborne particles.
-
Prepare Workspace: Place absorbent, plastic-backed pads on the fume hood surface to contain any potential spills.
-
Position Equipment: Place the labeled, open hazardous waste container in the fume hood. Also, place the original container holding the this compound waste inside the hood.
-
Transfer: Using a dedicated plastic or coated-metal spatula, carefully transfer the solid waste into the hazardous waste container.
-
Seal Container: Once the transfer is complete, securely fasten the lid on the waste container. The exterior of the container must be clean and free of contamination.[6]
-
Final Placement: Store the sealed container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[5]
Decontamination
-
Tools: The spatula and any other contaminated reusable tools should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) inside the fume hood. The resulting solvent rinse (rinsate) is also considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.
-
Empty Containers: An "empty" container that held this compound is still considered hazardous waste. It should be triple-rinsed with a suitable solvent. This rinsate must also be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy, which may require defacing the label.
-
Work Surfaces: Wipe down the fume hood surface and any potentially contaminated areas with a cloth dampened with the same solvent, followed by soap and water. Dispose of the absorbent pads and cleaning cloths as solid hazardous waste.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
Part 5: Emergency Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] This is critical due to the H318 hazard.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[3] Do not induce vomiting.
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area as described in section 3.3.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste with the highest degree of safety, integrity, and regulatory compliance.
References
-
This compound and isoquinoline derivatives: synthesis and antiproliferative activity . Source: PubMed, Farmaco. [Link]
-
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester . Source: PubChem. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 . Source: MDPI. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime (UNODC). [Link]
-
Synthesis of 2,3‐dihydro‐1H‐pyrrolo[3,4‐c]quinolin‐1‐ones . Source: ResearchGate. [Link]
-
Synthesis of 1H-pyrrolo[3,2-c]quinolines as scaffolds for biologically active compounds . Source: ULisboa Institutional Repository. [Link]
-
Quinoline - SAFETY DATA SHEET . Source: PENTA. [Link]
-
Chemical Hygiene Plan . Source: Massachusetts Institute of Technology (MIT). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Source: University of Pennsylvania EHRS. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents . Source: IntechOpen. [Link].com/chapters/79495)
Sources
- 1. 1H-Pyrrolo 2,3-f quinoline 97 233-36-3 [sigmaaldrich.com]
- 2. This compound and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ethz.ch [ethz.ch]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-pyrrolo[2,3-f]quinoline
Welcome to your essential guide for the safe handling of 1H-pyrrolo[2,3-f]quinoline (CAS No. 233-36-3). As a fused pyridino-indole compound utilized in pharmaceutical research, its unique chemical structure demands a comprehensive understanding of its potential hazards and the corresponding safety protocols.[1] This document moves beyond a simple checklist, providing you with the rationale behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you to work safely and effectively by building a culture of proactive risk management.
Hazard Assessment: Understanding the Compound
This compound is a solid, heterocyclic aromatic compound with a melting point of 235-240 °C.[2] While specific toxicological data for this exact molecule is limited, the available safety information and data from structurally related compounds, such as quinoline, necessitate that it be handled as a hazardous substance.[3][4]
The primary hazards associated with this compound are categorized as follows:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. | [2] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage. | [2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | [2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. | [2] |
| Potential Carcinogenicity & Mutagenicity | H350, H341 | The parent compound, quinoline, may cause cancer and is suspected of causing genetic defects. This compound should be handled with commensurate caution. | [3][5] |
Given its form as a solid, the primary exposure risks are through inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[4]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is selected, we must implement engineering and administrative controls. This foundational safety pillar is non-negotiable.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard.
-
Chemical Fume Hood : All weighing, transferring, and handling of solid this compound must be performed inside a certified chemical fume hood to control airborne dust and particulates.[4][6]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[3][6]
-
Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4]
-
-
Administrative Controls : These are the procedures and policies that dictate safe work practices.
-
Designated Areas : Clearly mark and restrict access to areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Hygiene : Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[3][6][7]
-
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE approach is mandatory to minimize exposure risk.[4] The following components represent the minimum required PPE for handling this compound.
Eye and Face Protection
Due to the H318 classification (Causes serious eye damage), robust eye protection is critical.
-
Mandatory : Tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 standards.[8]
-
Recommended for Splash/Dust Hazard : A full-face shield should be worn over safety goggles when handling larger quantities of the solid or when there is any risk of splashing or significant dust generation.[4]
Hand Protection
To prevent skin irritation and potential absorption, chemical-resistant gloves are essential.
-
Material : Use nitrile gloves tested to the EN 374 standard.[3]
-
Practice : For handling this potent compound, double-gloving is strongly recommended. This provides an additional layer of protection against tears and contamination.
-
Integrity : Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.[3] Remove and replace gloves immediately if they become contaminated. Dispose of contaminated gloves as hazardous waste.[5]
Body Protection
-
Standard : A clean, long-sleeved laboratory coat is the minimum requirement.[4]
-
Enhanced : For procedures involving larger quantities or a higher risk of contamination, a disposable, solid-front chemical-resistant gown or coverall is required to provide more complete protection.[9]
Respiratory Protection
The risk of inhaling aerosolized solid particles makes respiratory protection a key consideration.
-
Minimum (for handling inside a fume hood) : While the fume hood is the primary control, a NIOSH-approved N95 dust mask is recommended as a secondary precaution, especially during weighing operations.[2]
-
Required (if a fume hood is unavailable or during spill cleanup) : If engineering controls are not available or are insufficient, a full-face air-purifying respirator with appropriate particulate filters must be used.[4][9]
Operational Protocols and Disposal Plan
Protocol 1: Step-by-Step PPE Donning and Doffing
Properly putting on and taking off PPE is crucial to prevent cross-contamination.[10]
Donning Sequence:
-
Gown/Lab Coat : Put on the lab coat or disposable gown, ensuring it is fully buttoned or tied.
-
Mask/Respirator : Secure the N95 mask or respirator over your nose and mouth.
-
Goggles/Face Shield : Put on safety goggles, followed by a face shield if required.
-
Gloves : Don the first pair of gloves. Don the second pair, ensuring the cuff of the outer glove extends over the cuff of the lab coat or gown.
Doffing Sequence (to be performed at the edge of the work area):
-
Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste bin.
-
Gown/Lab Coat : Remove the gown or lab coat by rolling it inside-out, avoiding contact with the contaminated exterior.
-
Goggles/Face Shield : Remove eye and face protection from the back.
-
Mask/Respirator : Remove the mask or respirator from the back.
-
Inner Gloves : Remove the final pair of gloves.
-
Hygiene : Wash hands thoroughly with soap and water.
Protocol 2: Emergency Spill and Waste Disposal
All waste materials are to be considered hazardous.[4]
Spill Cleanup:
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Protect : Don the appropriate PPE, including respiratory protection.
-
Contain : Gently cover the spill with an absorbent material like clay or diatomaceous earth to prevent dust from becoming airborne.[6][7]
-
Collect : Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal Workflow:
The following diagram outlines the logical steps for proper waste disposal.
Caption: Waste disposal workflow for this compound.
PPE Selection Logic
The specific combination of PPE depends on the task. Use the following decision tree to ensure you are always adequately protected.
Caption: Decision tree for selecting task-appropriate PPE.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure research environment for your entire team. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
References
-
Safety Data Sheet: quinoline . Chemos GmbH&Co.KG. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
-
QUINOLINE FOR SYNTHESIS . Loba Chemie. [Link]
-
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 . MDPI. [Link]
-
Personal Protective Equipment . StatPearls, National Center for Biotechnology Information. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . A&C Consulting. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
-
This compound and isoquinoline derivatives: synthesis and antiproliferative activity . PubMed, National Center for Biotechnology Information. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
Sources
- 1. This compound and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo 2,3-f quinoline 97 233-36-3 [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. falseguridad.com [falseguridad.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
